molecular formula C10H11Br2Cl B3070051 4-Chloro-3,5-dibromo-tert-butylbenzene CAS No. 1000578-25-5

4-Chloro-3,5-dibromo-tert-butylbenzene

Cat. No.: B3070051
CAS No.: 1000578-25-5
M. Wt: 326.45
InChI Key: WMMPUKCLMBOGTC-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dibromo-tert-butylbenzene is a useful research compound. Its molecular formula is C10H11Br2Cl and its molecular weight is 326.45. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-tert-butyl-2-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2Cl/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMPUKCLMBOGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3,5-dibromo-tert-butylbenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 1000578-25-5), a polysubstituted halogenated arene.[1][2] Halogenated aromatic compounds are foundational building blocks in modern chemical science, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This document details a logical and efficient synthetic pathway, rooted in the principles of electrophilic aromatic substitution, and outlines the analytical methodologies required for rigorous structural confirmation and purity assessment. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically sound resource.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of a polysubstituted benzene derivative requires careful planning regarding the sequence of substituent introduction. The directing effects and the activating or deactivating nature of each group on the aromatic ring are paramount. The target molecule, this compound, has four substituents: one tert-butyl group, one chloro group, and two bromo groups.

  • tert-Butyl Group (-C(CH₃)₃): An alkyl group that is strongly activating and an ortho, para-director due to inductive effects and hyperconjugation.[4] Its significant steric bulk often favors substitution at the para position over the ortho positions.[5][6]

  • Halogens (-Cl, -Br): Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons via resonance.[5]

A logical retrosynthetic approach breaks down the molecule as follows: The final bromination step is advantageous as the existing substituents collectively direct the incoming bromine electrophiles to the desired positions. The chloro and tert-butyl groups are para to each other, a common outcome in electrophilic aromatic substitution (EAS) reactions involving a bulky activating group. This suggests that starting with tert-butylbenzene and subsequently halogenating is a viable strategy.

The forward synthesis is therefore designed in three main stages, starting from benzene:

  • Friedel-Crafts Alkylation: Introduction of the tert-butyl group onto the benzene ring to form tert-butylbenzene.

  • Electrophilic Chlorination: Introduction of a chlorine atom para to the tert-butyl group to yield 4-chloro-tert-butylbenzene.

  • Electrophilic Bromination: Introduction of two bromine atoms at the positions ortho to the activating tert-butyl group and meta to the deactivating chloro group.

Synthetic Pathway Benzene Benzene tertButylbenzene tert-Butylbenzene Benzene->tertButylbenzene 1. (CH₃)₃CCl, AlCl₃ Friedel-Crafts Alkylation pChloroTertButylbenzene 4-Chloro-tert-butylbenzene tertButylbenzene->pChloroTertButylbenzene 2. Cl₂, FeCl₃ Chlorination FinalProduct 4-Chloro-3,5-dibromo- tert-butylbenzene pChloroTertButylbenzene->FinalProduct 3. Br₂, FeBr₃ Dibromination Experimental Workflow cluster_synthesis Synthesis Stage cluster_purification Workup & Purification cluster_analysis Analysis & Characterization Reaction Electrophilic Aromatic Substitution Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Purify Distillation or Recrystallization Drying->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Purity Purity Assessment (e.g., GC/HPLC) Purify->Purity Final Pure Product NMR->Final IR->Final MS->Final Purity->Final

References

Physical and chemical properties of 4-Chloro-3,5-dibromo-tert-butylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-3,5-dibromo-tert-butylbenzene. As a polysubstituted halogenated arene, this compound presents a unique combination of steric and electronic features, making it a molecule of interest for applications in medicinal chemistry, materials science, and as a versatile intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers by detailing its structural characteristics, reactivity, a proposed synthetic pathway, and predicted spectral data, alongside essential safety and handling information.

Molecular Structure and Identification

This compound is an aromatic compound characterized by a benzene ring substituted with a bulky tert-butyl group, a chlorine atom, and two bromine atoms. The specific arrangement of these substituents dictates its chemical behavior and potential applications.

Synthesis_Pathway Chlorobenzene Chlorobenzene p-tert-Butylchlorobenzene 4-tert-Butylchlorobenzene Chlorobenzene->p-tert-Butylchlorobenzene Friedel-Crafts Alkylation (CH3)3CCl, AlCl3 Target 4-Chloro-3,5-dibromo- tert-butylbenzene p-tert-Butylchlorobenzene->Target Bromination Br2, FeBr3

The Spectroscopic Signature of Sarolaner (CAS 1000578-25-5): A Technical Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation and Quality Control of a Novel Isoxazoline Ectoparasiticide

Introduction

Sarolaner (CAS Number: 1000578-25-5), a potent isoxazoline class ectoparasiticide, represents a significant advancement in veterinary medicine for the control of flea and tick infestations in dogs.[1][2] Developed by Zoetis, this complex synthetic molecule, identified chemically as 1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone, requires rigorous analytical characterization to ensure its identity, purity, and quality.[1][3] This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic methodologies vital for the structural confirmation and analysis of Sarolaner. The narrative will delve into the principles behind the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering insights into experimental design, data interpretation, and the establishment of a robust analytical control strategy.

Compound Profile: Sarolaner

A thorough understanding of Sarolaner's molecular architecture is fundamental to interpreting its spectroscopic data. The molecule's structure is characterized by several key functional groups and stereochemical features that produce a unique spectroscopic fingerprint.

Molecular Structure:

Key Structural Features:

  • Isoxazoline Core: A five-membered heterocyclic ring containing nitrogen and oxygen, central to the molecule's biological activity.

  • Substituted Phenyl Group: A 3,5-dichloro-4-fluorophenyl moiety attached to the isoxazoline ring.

  • Trifluoromethyl Group: A CF3 group contributing to the molecule's potency and metabolic stability.

  • Spiroazetidine-isobenzofuran Moiety: A complex spirocyclic system linking the isoxazoline core to the sulfonyl side chain.

  • Methylsulfonyl Ethanone Tail: An N-acylated side chain containing a sulfone group.

  • Chirality: The molecule possesses a stereocenter at the C5 position of the isoxazoline ring, with the (S)-enantiomer being the biologically active form.[4]

PropertyValueSource
CAS Number 1000578-25-5Internal
Molecular Formula C23H18Cl2F4N2O5S[1]
Molecular Weight 581.4 g/mol [1]
IUPAC Name 1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone[1]

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel active pharmaceutical ingredient (API) like Sarolaner relies on a multi-faceted analytical approach. The following workflow illustrates the logical progression from initial structural confirmation to routine quality control.

Spectroscopic_Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Vibrational Analysis cluster_2 Routine Quality Control & Purity NMR NMR Spectroscopy (1H, 13C, 19F, 2D) IR Infrared Spectroscopy (FTIR) NMR->IR Confirms Functional Groups HPLC HPLC-UV/MS NMR->HPLC Reference for Purity/Impurities MS Mass Spectrometry (HRMS, MS/MS) MS->NMR Confirms Molecular Weight MS->HPLC Impurity Identification IR->HPLC Reference for Identity DSC Thermal Analysis (DSC) HPLC->DSC Purity Assessment

Caption: Integrated workflow for the spectroscopic characterization of Sarolaner.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For Sarolaner, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional (2D) experiments, is essential for unambiguous assignment of all atoms in the structure.

Methodology: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Accurately weigh approximately 5-10 mg of Sarolaner reference standard and dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Use a wider spectral width (e.g., 0-220 ppm).

    • Employ a sufficient relaxation delay (D1) to ensure accurate integration, particularly for quaternary carbons, although quantitative 13C NMR requires specific parameter optimization.[5]

  • 19F NMR Acquisition:

    • Acquire a proton-decoupled 19F spectrum to analyze the fluorine-containing groups (-CF3 and the aryl-F).

  • 2D NMR Experiments (as needed for full assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

Expected 1H and 13C NMR Spectral Data (Predicted)

While specific, experimentally-derived peak lists for Sarolaner are not publicly available in the referenced literature, a predicted analysis based on its structure allows for the anticipation of key spectral regions. The complexity of the molecule, with its numerous distinct spin systems, will result in a detailed and unique spectrum.

Structural MoietyExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Correlations & Notes
Dichlorofluorophenyl Ring 7.0 - 7.5 (d)120 - 140Aromatic protons will show splitting patterns consistent with their substitution. The carbon attached to fluorine will show a large ¹JCF coupling.
Isoxazoline Ring (CH2) 3.5 - 4.5 (m)40 - 50Diastereotopic protons of the CH2 group will appear as a complex multiplet.
Spiro-isobenzofuran Ring 7.2 - 7.8 (m)120 - 150Aromatic protons and carbons of the fused benzene ring.
Spiro-isobenzofuran (CH2-O) ~5.0 (s)70 - 80Methylene protons adjacent to the ether oxygen.
Azetidine Ring (CH2) 3.8 - 4.8 (m)50 - 60Protons on the four-membered ring will likely show complex splitting due to restricted rotation.
Ethanone-Sulfonyl (CH2) 4.0 - 4.5 (s)55 - 65Methylene group adjacent to the carbonyl and sulfonyl groups.
Sulfonyl Methyl (CH3) ~3.0 (s)35 - 45A characteristic singlet for the methyl group attached to the sulfone.
Trifluoromethyl (CF3) -~125 (q)The carbon of the CF3 group will appear as a quartet in the ¹³C spectrum due to coupling with the three fluorine atoms.
Carbonyl (C=O) -165 - 175Amide carbonyl carbon.
Isoxazoline Quaternary (C-CF3) -80 - 90The stereocenter carbon.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of Sarolaner and for providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for verifying the elemental composition.

Methodology: ESI-MS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of Sarolaner (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. For structural analysis, a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) is required.

  • Full Scan (MS1) Analysis:

    • Acquire a full scan spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

    • For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy typically below 5 ppm, allowing for the confirmation of the molecular formula C23H18Cl2F4N2O5S.

  • Tandem (MS/MS) Analysis:

    • Isolate the precursor ion (the [M+H]⁺ ion of Sarolaner) in the first stage of the mass spectrometer.

    • Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second stage of the mass spectrometer.

Expected Mass Spectral Data
  • Protonated Molecule [M+H]⁺: An intense signal is expected at m/z 581.0328, corresponding to the molecular formula C23H19Cl2F4N2O5S⁺. The characteristic isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

  • Key Fragmentation Pathways (Predicted): The MS/MS spectrum will be complex. Likely fragmentation pathways would involve cleavages at the more labile bonds, such as the amide bond, the sulfonyl group, and fragmentations of the spirocyclic system. Analyzing these fragments allows for the piece-by-piece confirmation of the molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For Sarolaner, the IR spectrum provides confirmatory evidence for the presence of key structural components.

Methodology: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of solid Sarolaner powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100 - 3000Aromatic C-HStretch
~2950 - 2850Aliphatic C-HStretch
~1680 - 1650Amide C=O (Ethanone)Stretch
~1600, ~1475Aromatic C=CStretch
~1350 - 1300 & ~1150-1120Sulfone (S=O)Asymmetric & Symmetric Stretch
~1300 - 1100C-F (Aryl-F and CF3)Stretch (strong, broad bands)
~1250 - 1000C-O (Ether in isobenzofuran)Stretch

Conclusion

The structural integrity and quality of Sarolaner (CAS 1000578-25-5) are assured through a coordinated application of advanced spectroscopic techniques. NMR spectroscopy serves as the cornerstone for definitive structural elucidation, providing detailed information on the connectivity and stereochemistry of the molecule. Mass spectrometry confirms the molecular weight and elemental composition while offering invaluable structural insights through fragmentation analysis. Infrared spectroscopy provides a rapid and reliable method for functional group identification, serving as an excellent tool for identity confirmation in a quality control environment. Together, these methods form a robust analytical framework for researchers and drug development professionals, ensuring that this important veterinary pharmaceutical meets the highest standards of quality, safety, and efficacy.

References

An In-depth Technical Guide to 4-Chloro-3,5-dibromo-tert-butylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Chloro-3,5-dibromo-tert-butylbenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its prospective applications, offering field-proven insights to support your research and development endeavors.

Introduction: The Strategic Value of Polysubstituted Arenes

Halogenated aromatic compounds are fundamental pillars in modern organic synthesis. The presence of halogen substituents on an aromatic ring dramatically alters its electronic properties and provides reactive handles for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions, including the Suzuki, Heck, and Sonogashira couplings, are indispensable for constructing complex molecular architectures from simpler precursors.[1]

In the pharmaceutical industry, the incorporation of halogens into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic profiles.[1] this compound is a specialty chemical that embodies these strategic advantages. Its unique substitution pattern—a bulky tert-butyl group flanked by two bromine atoms and a chlorine atom at the para position—offers a combination of steric influence and multiple, differentially reactive sites for sequential and regioselective modifications. This makes it a highly valuable intermediate for the synthesis of complex, highly substituted aromatic structures.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a benzene ring substituted with one chlorine atom, two bromine atoms, and a tert-butyl group. The IUPAC name for this compound is 1,3-dibromo-2-chloro-5-(1,1-dimethylethyl)benzene.

Molecular Formula: C₁₀H₁₁Br₂Cl[2][3][4]

Synonyms:

  • 1,3-dibromo-5-(tert-butyl)-2-chlorobenzene[5][6]

  • 3,5-Dibromo-4-chloro-tert-butylbenzene[5][7]

  • Benzene, 1,3-dibromo-2-chloro-5-(1,1-dimethylethyl)-[5][6]

CAS Number: 1000578-25-5[2][4][5]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug development. The bulky tert-butyl group and the halogen atoms contribute to increased lipophilicity, which influences its solubility in organic solvents.[8] The presence of bromine and chlorine also enhances the compound's stability against oxidation.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 326.46 g/mol [3][5]
Predicted Boiling Point 287.6 ± 35.0 °C[2][4][5]
Predicted Density 1.628 ± 0.06 g/cm³[2][4][5]
XLogP3 5.6[2]
Purity Specification ≥ 95%[9]
Storage Store long-term in a cool, dry place.[9]

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The nine protons of the tert-butyl group will appear as a sharp singlet, likely in the range of δ 1.3-1.5 ppm. The two aromatic protons are chemically equivalent and will appear as a singlet further downfield, estimated to be in the region of δ 7.3-7.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the tert-butyl group. The quaternary carbon of the tert-butyl group is expected around δ 35 ppm, and the methyl carbons around δ 31 ppm. The aromatic carbons will appear in the δ 120-150 ppm range. The carbon attached to the tert-butyl group and the carbons bearing the bromine and chlorine atoms will have characteristic chemical shifts influenced by the respective substituents.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step electrophilic aromatic substitution strategy, starting from a readily available starting material. The order of introduction of the substituents is critical to ensure the desired regioselectivity.

Proposed Synthesis Workflow:

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination tert-Butylbenzene tert-Butylbenzene 4-Chloro-tert-butylbenzene 4-Chloro-tert-butylbenzene tert-Butylbenzene->4-Chloro-tert-butylbenzene Cl₂, AlCl₃ This compound This compound 4-Chloro-tert-butylbenzene->this compound Br₂, FeBr₃

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Chloro-tert-butylbenzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), place anhydrous aluminum chloride (AlCl₃) in dry chlorobenzene.

  • Friedel-Crafts Alkylation: Cool the mixture in an ice bath. Slowly add tert-butyl chloride dropwise from the dropping funnel with constant stirring. The reaction is a Friedel-Crafts alkylation where the tert-butyl carbocation is generated and attacks the chlorobenzene ring. The chloro group is an ortho-, para-director, and due to the steric hindrance of the tert-butyl group, the para-product is favored.

  • Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Pour the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 4-Chloro-tert-butylbenzene.

Step 2: Synthesis of this compound

  • Reaction Setup: In a similar setup as Step 1, dissolve the purified 4-Chloro-tert-butylbenzene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. Add a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃).

  • Bromination: Slowly add a solution of bromine (Br₂) in the same solvent from the dropping funnel at room temperature. The tert-butyl group is an activating group and a stronger ortho-, para-director than the deactivating chloro group. Therefore, bromination will occur at the positions ortho to the tert-butyl group.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction with a solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure this compound as a solid.

Potential Applications in Drug Development and Materials Science

The unique structural features of this compound make it a highly attractive building block for the synthesis of complex organic molecules.

  • Orthogonal Reactivity: The C-Br and C-Cl bonds exhibit different reactivities in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization. For instance, a Suzuki or Sonogashira coupling can be performed at the bromine positions, leaving the chlorine atom intact for a subsequent, different cross-coupling reaction under more forcing conditions. This orthogonal reactivity is highly valuable in the synthesis of multifunctional molecules.

  • Steric Directing Group: The bulky tert-butyl group provides significant steric hindrance.[8] This can be exploited to direct the regioselectivity of subsequent reactions on the aromatic ring or on substituents introduced via cross-coupling. It can also be used to create specific conformational constraints in the final molecule, which can be crucial for optimizing ligand-protein interactions in drug design.

  • Scaffold for Novel Ligands: This compound can serve as a rigid scaffold for the synthesis of novel ligands for various biological targets. The three halogen atoms provide multiple attachment points for introducing pharmacophoric groups, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Intermediate for Advanced Materials: In materials science, halogenated arenes are precursors to high-performance polymers, dyes, and organic light-emitting diode (OLED) materials.[1] The high bromine and chlorine content of this molecule can impart flame-retardant properties to polymers. Its rigid and well-defined structure also makes it a candidate for incorporation into novel organic electronic materials.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • General Advice: Consult a physician and show the safety data sheet to the doctor in attendance.[3]

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

This compound is intended for research and development use only and must be handled by technically qualified persons.[9]

Conclusion

This compound is a strategically designed chemical intermediate that offers significant potential for innovation in both pharmaceutical and materials science research. Its unique combination of a bulky directing group and multiple, orthogonally reactive halogen atoms provides a versatile platform for the synthesis of complex, highly functionalized aromatic compounds. A thorough understanding of its properties and synthetic accessibility, as outlined in this guide, will empower researchers to leverage this valuable building block in their future endeavors.

References

Introduction: The Challenge of a Single Formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the IUPAC Nomenclature of C10H11Br2Cl Isomers

In the realm of organic chemistry, a molecular formula such as C10H11Br2Cl represents not a single entity, but a multitude of possibilities. This formula dictates the atomic constitution—ten carbon atoms, eleven hydrogen atoms, two bromine atoms, and one chlorine atom—but remains silent on their spatial arrangement. This structural diversity gives rise to a vast number of constitutional isomers, each a unique compound with its own distinct physical, chemical, and biological properties. Consequently, a single IUPAC name for C10H11Br2Cl is a chemical impossibility.

This guide provides a comprehensive framework for systematically assigning IUPAC names to various isomers of C10H11Br2Cl. We will explore representative examples from different structural classes, elucidating the rigorous logic of the IUPAC nomenclature system. This exploration is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of chemical nomenclature.

Pillar 1: The Foundation of IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to assign a unique and unambiguous name to every organic compound. This systematic approach is crucial for clear communication in science and industry. The fundamental steps in naming a compound involve:

  • Identifying the Parent Structure : This is typically the longest continuous carbon chain or the principal ring system in the molecule.

  • Identifying and Naming Substituents : Any atoms or groups of atoms attached to the parent structure are considered substituents.

  • Numbering the Parent Structure : The parent chain or ring is numbered to assign the lowest possible locants (numbers) to the substituents.

  • Assembling the Name : The full name is constructed by arranging the substituent names in alphabetical order, preceded by their locants, and followed by the name of the parent structure.

Pillar 2: Case Studies in C10H11Br2Cl Isomer Nomenclature

To illustrate the application of these principles, we will now systematically name three distinct isomers of C10H11Br2Cl: an aromatic isomer, a cyclic aliphatic isomer, and an acyclic aliphatic isomer.

Case Study 1: Aromatic Isomer - 1-(2,4-Dibromo-5-chlorophenyl)ethane

Aromatic compounds based on a benzene ring are common scaffolds in medicinal chemistry. Let us consider an ethylbenzene derivative.

Structure:

Solubility of 4-Chloro-3,5-dibromo-tert-butylbenzene in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-3,5-dibromo-tert-butylbenzene in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, the solubility of a compound is a critical physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can be a significant impediment, affecting everything from in vitro assay results to in vivo bioavailability and formulation strategies.[1][2] This guide provides a detailed technical overview of the solubility of this compound, a polysubstituted halogenated arene.[3] Such compounds are of considerable interest as intermediates and building blocks in medicinal chemistry and materials science due to their unique electronic and steric properties.[3] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its predicted solubility profile and providing a robust experimental framework for its empirical determination.

Physicochemical Characterization of this compound

The molecular structure of this compound provides the foundation for its solubility characteristics. The interplay of its constituent functional groups governs its interactions with different solvent environments.

PropertyValueSource
CAS Number 1000578-25-5[4][5][6]
Molecular Formula C₁₀H₁₁Br₂Cl[3][5]
Molecular Weight 326.46 g/mol [3]
Physical Form Solid (Predicted)[3]
Predicted Boiling Point 287.6 ± 35.0 °C[3][5]
Predicted Density 1.628 ± 0.06 g/cm³[3][5]

Structural Influences on Solubility:

  • Aromatic Benzene Ring: The core benzene ring is nonpolar and contributes to favorable van der Waals interactions with nonpolar solvents.

  • Halogen Substituents (Two Bromine, One Chlorine): The presence of three halogen atoms introduces polarity to the molecule. However, the symmetrical arrangement of the bromine atoms may partially mitigate the net dipole moment. These halogens can participate in dipole-dipole interactions with polar solvents. Halogenation is known to increase lipophilicity.[6]

  • tert-Butyl Group: This bulky, nonpolar alkyl group significantly enhances the compound's lipophilicity and steric hindrance.[3][6] This feature generally promotes solubility in nonpolar organic solvents.

Based on these structural attributes, this compound is anticipated to be poorly soluble in water but exhibit good solubility in a range of organic solvents. The fundamental principle of "like dissolves like" will be the primary determinant of its solubility profile.[1]

Predicted Solubility Profile in Common Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale for Prediction
Nonpolar TolueneHighThe aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute.
HexaneModerateThe nonpolar alkyl chains of hexane will have favorable van der Waals interactions with the tert-butyl group and the aromatic ring.
Polar Aprotic Dichloromethane (DCM)HighDCM is an effective solvent for a wide array of organic compounds due to its ability to engage in dipole-dipole interactions.
Tetrahydrofuran (THF)HighTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall less polar nature compared to other polar aprotics makes it a good solvent for moderately polar compounds.
AcetoneModerateThe polar ketone group in acetone can engage in dipole-dipole interactions with the halogenated benzene ring.
Dimethylformamide (DMF)Moderate to HighDMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which should facilitate the dissolution of the solute.
Dimethyl Sulfoxide (DMSO)HighAs a powerful and highly polar aprotic solvent, DMSO is often used to dissolve compounds with poor solubility in other common organic solvents, particularly in early drug discovery screening.[1]
Polar Protic EthanolModerateThe ethyl group of ethanol provides a nonpolar region for interaction with the solute, while the hydroxyl group's hydrogen bonding capability is less critical for this non-protic solute.
MethanolLow to ModerateMethanol is more polar than ethanol with a smaller nonpolar region, which may result in slightly lower solubility compared to ethanol.
IsopropanolModerateThe larger nonpolar alkyl group of isopropanol compared to ethanol is expected to enhance solubility.
Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes dissolving in liquid solvents, an increase in temperature will lead to an increase in solubility.[7][8] This is because the dissolution process is often endothermic.

  • Solvent Polarity: As outlined in the table above, the polarity of the solvent and its ability to form favorable intermolecular interactions with the solute is a primary driver of solubility.[9]

  • Crystal Lattice Energy: For solid compounds, the energy required to overcome the forces holding the molecules together in the crystal lattice must be compensated by the energy released upon solvation. A higher crystal lattice energy can lead to lower solubility.

Experimental Protocol for Determining Thermodynamic Solubility

To obtain definitive solubility data, an experimental determination is essential. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials securely to prevent solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to mimic physiological conditions if relevant.

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Sample Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The use of a syringe filter (e.g., 0.22 µm PTFE for organic solvents) is highly recommended to ensure a particle-free sample.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solid This compound B Add to known volume of organic solvent A->B C Seal vials and place in shaker bath at constant temp. B->C D Agitate for 24-72 hours C->D E Sediment excess solid D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC-UV G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Visualization of Predicted Solubility

The following diagram illustrates the predicted relationship between solvent polarity and the solubility of this compound.

solubility_relationship cluster_solute cluster_solvents Organic Solvents cluster_nonpolar Nonpolar cluster_polar_aprotic Polar Aprotic cluster_polar_protic Polar Protic Solute 4-Chloro-3,5-dibromo- tert-butylbenzene Toluene Toluene Solute->Toluene High Hexane Hexane Solute->Hexane Moderate DCM DCM Solute->DCM High THF THF Solute->THF High Acetone Acetone Solute->Acetone Moderate DMSO DMSO Solute->DMSO High Ethanol Ethanol Solute->Ethanol Moderate Methanol Methanol Solute->Methanol Low-Mod.

Caption: Predicted solubility of this compound based on solvent polarity.

Conclusion

This compound is a halogenated aromatic compound with structural features that suggest poor aqueous solubility but favorable solubility in a range of common organic solvents. Its large nonpolar surface area, contributed by the tert-butyl group and the aromatic ring, indicates high solubility in nonpolar and moderately polar aprotic solvents such as toluene, dichloromethane, and THF. The presence of halogen atoms may also allow for moderate solubility in more polar solvents like DMSO and ethanol.

For any research or development application, it is imperative to move beyond theoretical predictions and perform empirical solubility testing. The detailed shake-flask protocol provided in this guide offers a reliable method for obtaining accurate thermodynamic solubility data. Such data is invaluable for guiding decisions in chemical synthesis, purification, formulation development, and preclinical studies, ultimately enabling the full potential of this and similar compounds to be realized.

References

A Technical Guide to the Stability and Storage of 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

4-Chloro-3,5-dibromo-tert-butylbenzene (CAS No. 1000578-25-5) is a polysubstituted halogenated aromatic compound.[1][2][3] Its utility in advanced organic synthesis, particularly in the development of novel pharmaceuticals and materials science, stems from the unique reactivity conferred by its distinct substituents.[4] The benzene core is adorned with two bromine atoms, one chlorine atom, and a sterically demanding tert-butyl group. This specific arrangement of bulky and electron-withdrawing groups dictates not only its synthetic potential but also its inherent stability and requisite handling procedures.[4]

This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines authoritative protocols for its optimal storage, and details experimental methodologies for its stability assessment. Adherence to these guidelines is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and safeguarding laboratory personnel.

Section 1: Physicochemical and Structural Properties

The stability of a chemical reagent is intrinsically linked to its physical and structural characteristics. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1000578-25-5[3]
Molecular Formula C₁₀H₁₁Br₂Cl[3]
Molecular Weight 326.46 g/mol [3]
Synonym 1,3-Dibromo-5-(tert-butyl)-2-chlorobenzene[4]
Physical Form Solid[4]
Predicted Boiling Point 287.6 ± 35.0 °C[3]
Predicted Density 1.628 ± 0.06 g/cm³[3]

The molecule's structure is central to its stability profile. The bulky tert-butyl group provides significant steric hindrance, which can physically shield the aromatic ring from certain chemical attacks. Concurrently, the electronegative halogen (Cl, Br) substituents enhance the compound's oxidative stability.[4]

CDB 4-Chloro-3,5-dibromo- tert-butylbenzene p1 Steric Hindrance CDB->p1 confers p2 Enhanced Oxidative Stability CDB->p2 exhibits p4 Potential for Dehalogenation CDB->p4 risk of p3 Reduced Reactivity p1->p3 leads to s1 tert-Butyl Group s1->CDB s2 Halogen Substituents (Br, Cl) s2->CDB

Caption: Structural contributions to the stability of this compound.

Section 2: Critical Factors Influencing Long-Term Stability

While intrinsically quite stable, the shelf-life of this compound can be compromised by improper storage. Researchers must control for the following environmental factors.

  • Temperature: Elevated temperatures are the most common acceleration factor for the degradation of chemical products.[5] For halogenated aromatics, thermal stress can eventually lead to dehalogenation and the formation of hazardous byproducts such as hydrogen bromide or hydrogen chloride gas. Therefore, storage in a cool environment is paramount.

  • Light: Many aromatic compounds are susceptible to photodecomposition. Exposure to UV or high-intensity visible light can provide the activation energy needed to initiate degradation pathways. The International Council for Harmonisation (ICH) guideline Q1B specifically outlines protocols for testing the photostability of substances, underscoring the importance of this factor.[6][7][8] While the specific photosensitivity of this compound is not widely published, it is best practice to store it protected from light.

  • Moisture (Hydrolysis): Halogenated organic compounds can be susceptible to hydrolysis, although this is often slow for aryl halides under neutral conditions. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of factors like humidity.[9] The presence of water, especially in combination with elevated temperatures or non-neutral pH, can facilitate the replacement of a halogen atom with a hydroxyl group.

  • Oxygen (Oxidation): While the electron-withdrawing nature of the halogens provides a degree of protection against oxidation, highly reactive oxidizing agents or prolonged exposure to atmospheric oxygen (especially at elevated temperatures) can still pose a risk.[4]

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling protocols are mandated. These are synthesized from best practices for halogenated aromatic compounds.

Storage Conditions

A decision framework for determining the appropriate storage location is presented below.

start Receive Compound q1 Long-term storage (> 6 months)? start->q1 store_long Store in a cool, dry, dark location. Inert atmosphere (N₂ or Ar) is recommended. q1->store_long Yes store_short Store in a cool, dry, dark location. q1->store_short No q2 Is the original container compromised? store_long->q2 store_short->q2 repackage Repackage in a tightly sealed, light-blocking container (e.g., amber glass) with a PTFE-lined cap. q2->repackage Yes use Proceed to use in a ventilated fume hood. q2->use No repackage->use

Caption: Decision workflow for the proper storage of this compound.

Core Recommendations:

  • Container: The compound should be stored in its original, tightly sealed container. If repackaging is necessary, use an amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap to protect from light and moisture.

  • Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon is advisable to minimize oxidative degradation.

  • Temperature: Store in a cool, dry place. Refrigeration is acceptable, but ensure the container is brought to room temperature before opening to prevent condensation from forming inside.

  • Location: Designate a specific, well-ventilated storage area away from incompatible materials.

Handling Procedures

Due to the potential hazards associated with halogenated aromatic compounds, strict handling protocols must be followed.

  • Ventilation: All handling, including weighing and transferring, must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).

  • Waste Disposal: All waste containing this compound must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container for proper disposal according to institutional guidelines.

Section 4: Chemical Incompatibilities and Degradation Pathways

To prevent hazardous reactions and chemical degradation, this compound must be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can lead to vigorous or explosive reactions.

  • Strong Acids and Bases: Can catalyze hydrolysis or other decomposition reactions.

  • Strong Reducing Agents: Can cause dehalogenation.

Under forced conditions (e.g., high heat), the primary degradation pathway for halogenated aromatics is dehalogenation, which can release corrosive and toxic gases like HBr and HCl.

Section 5: Experimental Protocol: Assessing Long-Term Stability

To establish a definitive shelf-life and retest period, a forced degradation and stability study is required.[10][11] The following protocol, based on ICH guidelines, provides a framework for such an investigation.[9]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials
  • This compound (one batch)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Hydrogen peroxide (3%)

  • Calibrated stability chambers (for temperature/humidity and photostability)

  • Validated HPLC-UV system

Methodology: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.[10]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 1M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize, dilute, and analyze by HPLC.[10]

  • Base Hydrolysis:

    • Repeat the procedure above using 1M NaOH.

  • Oxidative Degradation:

    • Dissolve the compound and add 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • Withdraw aliquots at various time points, dilute, and analyze by HPLC.[10]

  • Thermal Degradation:

    • Place the solid compound in a petri dish in an oven at 80°C for 48 hours.

    • At specified intervals, take samples, dissolve in a suitable solvent, and analyze by HPLC.[10]

  • Photostability Testing:

    • Expose the solid compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B guidelines.[12]

    • Keep a control sample in the dark under the same temperature conditions.

    • After exposure, dissolve and analyze both the exposed and control samples by HPLC.[10]

cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox analysis Sample at Time Points Neutralize (if needed) Dilute to 100 µg/mL acid->analysis base->analysis ox->analysis photo Photolysis (ICH Q1B Light) photo->analysis solid Prepare Solid Sample thermal Thermal Stress (Solid, 80°C) solid->thermal thermal->analysis hplc Analyze via Stability-Indicating HPLC analysis->hplc

Caption: Experimental workflow for forced degradation studies of this compound.

Long-Term Stability Study

Once a stability-indicating method is established, a long-term study should be initiated.

  • Conditions: Store samples of the compound in the proposed long-term packaging under real-time storage conditions (e.g., 25°C / 60% RH) and accelerated conditions (e.g., 40°C / 75% RH).[13]

  • Frequency: Test samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

  • Analysis: At each time point, analyze the samples for purity (by HPLC) and physical appearance.

Conclusion

This compound is a robust molecule when stored under appropriate conditions. Its stability is derived from the steric protection of the tert-butyl group and the electronic influence of its three halogen atoms. However, like all high-purity reagents, its integrity is susceptible to degradation from heat, light, and moisture. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage in a cool, dry, dark environment, preferably under an inert atmosphere—researchers can ensure the compound's long-term viability and the reliability of their experimental outcomes. For applications requiring documented shelf-life, conducting a formal stability study using the provided experimental framework is essential.

References

Retrosynthetic analysis of 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-Chloro-3,5-dibromo-tert-butylbenzene

Abstract

Halogenated aromatic compounds are foundational pillars in modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive retrosynthetic analysis of this compound, a polysubstituted arene with significant potential as a synthetic building block. We will dissect the molecule to its logical precursors and propose two distinct, viable forward synthesis pathways. The discussion is grounded in the principles of electrophilic aromatic substitution, steric effects, and diazonium salt chemistry, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of strategic synthesis design for polysubstituted benzene derivatives.

Introduction

The Strategic Importance of Polysubstituted Halogenated Arenes

The strategic introduction of multiple halogen atoms onto an aromatic scaffold provides chemists with a powerful toolkit for molecular engineering. The carbon-halogen bond serves as a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1] The specific placement of different halogens (e.g., chlorine vs. bromine) allows for selective and sequential reactions based on their differential reactivity. Furthermore, the electronic and steric properties imparted by halogens can profoundly influence a molecule's biological activity and material properties.

Target Molecule: this compound

The target molecule, this compound (C₁₀H₁₁Br₂Cl), presents a fascinating synthetic challenge due to its specific substitution pattern. It features a bulky tert-butyl group, a chloro substituent at the C4 position (para), and two bromo substituents at the C3 and C5 positions (meta to the tert-butyl group). Understanding the interplay of electronic directing effects and steric hindrance is paramount to devising an efficient synthesis.

Retrosynthetic Analysis

Retrosynthesis is the art of deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections."[2] For this compound, our analysis reveals two primary strategic approaches.

Primary Disconnections and Strategic Pathways
  • Pathway A: The Electrophilic Aromatic Substitution (EAS) Strategy. This approach involves disconnecting the C-Br bonds, postulating that they can be formed via electrophilic bromination of a suitable precursor. The key challenge lies in controlling the regioselectivity of the halogenation steps.

  • Pathway B: The Sandmeyer Reaction Strategy. This pathway involves a functional group interconversion, disconnecting the C-Cl bond and tracing it back to an amino group. This strategy leverages the powerful directing effect of the amine and the robust chemistry of diazonium salts to install the chloro group precisely.[3][4]

Visualizing the Retrosynthetic Pathways

The following diagram illustrates the logical deconstruction of the target molecule according to the two primary strategies.

G cluster_A Pathway A: EAS Strategy cluster_B Pathway B: Sandmeyer Strategy target This compound A1 4-Chloro-tert-butylbenzene target->A1 C-Br Disconnection (Bromination) B1 3,5-Dibromo-4-amino-tert-butylbenzene target->B1 FGI (Sandmeyer) C-Cl <= C-NH2 A2 tert-Butylbenzene A1->A2 C-Cl Disconnection (Chlorination) A3 Benzene A2->A3 C-C Disconnection (Friedel-Crafts) B2 4-Amino-tert-butylbenzene (p-tert-Butylaniline) B1->B2 C-Br Disconnection (Bromination)

Caption: Retrosynthetic analysis of the target molecule via two distinct pathways.

Proposed Synthetic Pathways (Forward Synthesis)

Based on the retrosynthetic analysis, we can now outline the forward synthetic routes.

Pathway A: Electrophilic Halogenation Strategy

This route is predicated on the careful orchestration of sequential electrophilic aromatic substitution reactions, starting from tert-butylbenzene.

3.1.1 Rationale and Mechanistic Considerations The success of this pathway hinges on the directing effects of the substituents. The tert-butyl group is an activating ortho-, para-director. However, its significant steric bulk strongly favors substitution at the para position.[5]

  • Step 1: Chlorination of tert-Butylbenzene. The initial chlorination using Cl₂ and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is expected to yield predominantly 4-chloro-tert-butylbenzene.[6] The formation of the ortho isomer is sterically disfavored.

  • Step 2: Dibromination of 4-Chloro-tert-butylbenzene. In this crucial step, the directing effects of both the tert-butyl and chloro groups must be considered. Both are ortho-, para-directors. The para position relative to the tert-butyl group is blocked by chlorine. The positions ortho to the tert-butyl group (C2, C6) are sterically hindered and electronically deactivated by the meta chloro group. Conversely, the positions ortho to the chloro group (C3, C5) are activated by the para-tert-butyl group and are sterically accessible. Therefore, electrophilic bromination is strongly directed to the C3 and C5 positions, leading to the desired product.

3.1.2 Visualizing Pathway A

G start tert-Butylbenzene step1 4-Chloro-tert-butylbenzene start->step1 Cl₂, FeCl₃ end_product 4-Chloro-3,5-dibromo- tert-butylbenzene step1->end_product 2 eq. Br₂ FeBr₃, heat

Caption: Forward synthesis workflow for Pathway A.

3.1.3 Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 4-Chloro-tert-butylbenzene

  • To a stirred solution of tert-butylbenzene (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) at 0 °C, add anhydrous FeCl₃ (0.05 eq) catalyst.

  • Bubble chlorine gas (Cl₂) (1.0-1.1 eq) through the solution at a slow, controlled rate, maintaining the temperature below 10 °C. Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction by carefully pouring it into cold water.

  • Separate the organic layer, wash with aqueous NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.

  • Purify the crude product by fractional distillation under reduced pressure to yield 4-chloro-tert-butylbenzene.

Step 2: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a dropping funnel, place 4-chloro-tert-butylbenzene (1.0 eq) and a catalytic amount of iron powder or FeBr₃ (0.05 eq).

  • Heat the mixture to 50-60 °C.

  • Add bromine (Br₂) (2.1 eq) dropwise to the stirred mixture. HBr gas will evolve and should be passed through a scrubber.

  • After the addition is complete, maintain the temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and dilute with CH₂Cl₂. Wash successively with water, saturated aqueous Na₂S₂O₃ solution (to remove excess bromine), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization (e.g., from ethanol or hexanes) to afford the final product.

Pathway B: Sandmeyer Reaction Strategy

This more elegant route utilizes an amine as a powerful directing group, which is subsequently replaced in the final step.

3.2.1 Rationale and Mechanistic Considerations The amino group (-NH₂) is one of the most powerful activating, ortho-, para-directing groups in EAS. This allows for highly regioselective bromination.

  • Step 1: Dibromination of p-tert-Butylaniline. The reaction of 4-amino-tert-butylbenzene with bromine in a solvent like acetic acid will proceed rapidly. The strong activation by the amino group directs both bromine atoms to the ortho positions (C3, C5), yielding 3,5-dibromo-4-amino-tert-butylbenzene with high selectivity.

  • Step 2: Sandmeyer Reaction. The Sandmeyer reaction is a classic transformation for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[3][7] The amine is first diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a chloro group through a radical-nucleophilic aromatic substitution mechanism.[8][9]

3.2.2 Visualizing Pathway B

G start p-tert-Butylaniline step1 3,5-Dibromo-4-amino- tert-butylbenzene start->step1 2 eq. Br₂ CH₃COOH step2 Aryl Diazonium Salt (Intermediate) step1->step2 1. NaNO₂, HCl 0-5 °C end_product 4-Chloro-3,5-dibromo- tert-butylbenzene step2->end_product 2. CuCl, heat

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of Tert-butylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of substituted benzenes, tert-butylbenzene holds a unique position. Its signature tert-butyl group, while seemingly simple, exerts profound control over the outcomes of electrophilic aromatic substitution (EAS) reactions. This control is not merely electronic but is dominated by a steric influence that dictates regioselectivity with remarkable precision.

This technical guide offers an in-depth exploration of the EAS reactions of tert-butylbenzene and its derivatives. We will dissect the underlying principles governing these reactions, moving beyond mere procedural descriptions to elucidate the causal relationships between the substrate's structure and the reaction's outcome. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of these principles is paramount for the rational design of synthetic pathways and the creation of novel molecular entities with tailored properties. We will delve into key reaction classes, provide field-tested experimental insights, and explore how the bulky tert-butyl group can be leveraged as a powerful tool for achieving specific substitution patterns.

The Directing Influence of the Tert-Butyl Group: A Tale of Two Effects

The behavior of tert-butylbenzene in EAS reactions is governed by a delicate interplay between electronic and steric effects. While electronically similar to other alkylbenzenes, its steric profile sets it dramatically apart.

Electronic Effects: A Weakly Activating Ortho-, Para-Director

The tert-butyl group, like other alkyl groups, is an electron-donating group (EDG). It weakly activates the benzene ring towards electrophilic attack compared to unsubstituted benzene. This activation stems from two primary electronic contributions:

  • Inductive Effect (+I): The sp³-hybridized carbons of the tert-butyl group are less electronegative than the sp²-hybridized carbons of the aromatic ring. This difference leads to a net donation of electron density through the sigma bond framework to the ring, enriching its nucleophilicity.[1][2]

  • Hyperconjugation: Although tert-butylbenzene lacks the α-hydrogens that make hyperconjugation in toluene particularly effective, a smaller effect known as carbon-carbon hyperconjugation can be invoked.[1] Here, the sigma electrons from the C-C bonds of the methyl groups can overlap with the π-system of the ring, delocalizing electron density and stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during substitution.

These electron-donating properties stabilize the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.[3] Consequently, the tert-butyl group is classified as an ortho-, para-director .[1][4]

Steric Effects: The Dominant Paradigm

The defining characteristic of the tert-butyl group is its immense size. This steric bulk is the primary factor controlling the regioselectivity of its EAS reactions.[4][5] The three methyl groups create a wide, umbrella-like shield over the two adjacent ortho positions on the aromatic ring.

As an incoming electrophile approaches the ring, it encounters significant steric hindrance at these ortho positions, making a productive attack difficult.[6][7] The para position, being on the opposite side of the ring, is sterically unencumbered and freely accessible. This steric impediment at the ortho positions overwhelmingly favors substitution at the para position.[2][4][8] This strong preference for para-substitution is a hallmark of tert-butylbenzene chemistry and a powerful tool for synthetic chemists.

Steric_Hindrance E_plus E+ C4 C4 E_plus->C4 Favored Para Attack (Low Steric Hindrance) C2 C2 E_plus->C2 Disfavored Ortho Attack (High Steric Hindrance) C6 C6 E_plus->C6 Disfavored Ortho Attack (High Steric Hindrance)

Key Electrophilic Aromatic Substitution Reactions

The pronounced steric and electronic effects of the tert-butyl group manifest clearly in common EAS reactions. The overwhelming trend is a high yield of the para-substituted isomer.

Nitration

The nitration of tert-butylbenzene is a classic example of sterically controlled regioselectivity. The reaction is typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

  • Mechanism & Regioselectivity: The nitronium ion is attacked by the electron-rich benzene ring. While the tert-butyl group activates both ortho and para positions, the steric bulk severely disfavors the approach of the electrophile to the ortho positions.[9] The result is a product mixture heavily dominated by the para-isomer. For instance, the nitration of tert-butylbenzene yields a product distribution of approximately 16% ortho, 8% meta, and 75-80% para-nitro-tert-butylbenzene.[1][9] This contrasts sharply with toluene (methylbenzene), where the smaller methyl group allows for a much higher proportion of ortho-substitution (around 58.5%).[9]

Halogenation

Halogenation (bromination or chlorination) of tert-butylbenzene also demonstrates a strong preference for para-substitution. These reactions are typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, which polarizes the halogen molecule to create a more potent electrophile.[10]

  • Mechanism & Regioselectivity: The mechanism follows the standard EAS pathway. The Lewis acid coordinates with the halogen, creating a highly electrophilic "X⁺" equivalent that is attacked by the aromatic ring. As with nitration, the steric hindrance of the tert-butyl group directs the incoming halogen preferentially to the para position.[11]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for introducing an acyl group (-COR) onto the aromatic ring, forming a ketone. The reaction employs an acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) with a Lewis acid catalyst, typically AlCl₃.

  • Mechanism & Regioselectivity: The Lewis acid coordinates with the carbonyl oxygen of the acyl chloride, leading to the formation of a highly electrophilic acylium ion (R-C≡O⁺). This ion is the active electrophile. Due to its linear geometry, the acylium ion is less sterically demanding than the intermediates in some other EAS reactions. However, the steric bulk of the tert-butyl group on the substrate still ensures that the reaction proceeds with high para-selectivity. A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[12][13]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. This reaction is reversible.

  • Mechanism & Regioselectivity: The electrophile is sulfur trioxide (SO₃). The reaction of tert-butylbenzene with 98.5% H₂SO₄ yields a mixture of approximately 82% para- and 18% meta-sulfonated products.[14] The formation of the meta product is more significant than in other EAS reactions and is often favored under conditions of high temperature and acid concentration, which allow for thermodynamic control via isomerization.[15]

Challenges: Friedel-Crafts Alkylation and Dealkylation

While seemingly straightforward, Friedel-Crafts alkylation of tert-butylbenzene is fraught with complications.

  • Polyalkylation: The alkyl group introduced onto the ring is itself activating, making the product more reactive than the starting material. This often leads to multiple alkylations.[16][17] For example, reacting tert-butylbenzene with tert-butyl chloride and AlCl₃ can readily produce p-di-tert-butylbenzene.[16][17]

  • Dealkylation: The tert-butyl group can be cleaved from the aromatic ring under strongly acidic conditions, a process known as dealkylation or ipso-substitution.[15][18][19] This occurs when a proton attacks the carbon atom bearing the tert-butyl group, leading to the elimination of the stable tert-butyl cation.[18][19] This side reaction is particularly prevalent at higher temperatures and strong acid concentrations, as seen in some sulfonation and Friedel-Crafts reactions.[15][20][21] Lewis acids like AlCl₃ can also facilitate this process.[22]

Quantitative Analysis of Regioselectivity

The directing effect of the tert-butyl group is best appreciated through quantitative data. The table below compares the isomer distribution for the nitration of tert-butylbenzene with that of toluene, highlighting the dramatic influence of steric bulk.

CompoundReaction% Ortho% Meta% ParaOrtho/Para Ratio
Toluene Nitration58.54.537.01.58
tert-Butylbenzene Nitration16.08.075.00.21

Data sourced from Sykes, P. (1975). Some Organic Reaction Pathways.[23]

The nearly eight-fold decrease in the ortho/para ratio moving from toluene to tert-butylbenzene provides compelling quantitative evidence for the role of steric hindrance in directing substitution to the para position.[9][23]

Experimental Protocols: A Validated Approach

Executing these reactions successfully requires careful attention to methodology. The following protocol for the nitration of tert-butylbenzene serves as a representative example.

Protocol: Synthesis of 4-nitro-tert-butylbenzene

protocol_workflow start Start reagents 1. Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Maintain 0-5 °C start->reagents addition 2. Slow Addition Add nitrating mixture dropwise to tert-butylbenzene (in H₂SO₄) at <10 °C reagents->addition reaction 3. Reaction Stir at room temperature for 1 hour addition->reaction workup 4. Workup Pour onto crushed ice, separate organic layer reaction->workup wash 5. Neutralization & Washing Wash with H₂O, NaHCO₃(aq), and brine workup->wash dry 6. Drying & Filtration Dry over anhydrous MgSO₄, filter wash->dry purify 7. Purification Remove solvent via rotary evaporation, purify via column chromatography or recrystallization dry->purify analyze 8. Analysis Characterize via NMR, GC-MS to confirm structure and purity purify->analyze end End Product: 4-nitro-tert-butylbenzene analyze->end

Materials:

  • tert-Butylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or Diethyl Ether)

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

  • Reaction Setup: Place tert-butylbenzene in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Addition of Electrophile: Add the pre-cooled nitrating mixture dropwise to the stirred tert-butylbenzene over 30-45 minutes. Critically, maintain the internal reaction temperature below 10°C to minimize side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. This quenches the reaction and precipitates the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: The crude product can be purified by column chromatography or recrystallization. The identity and purity of the final product, primarily 4-nitro-tert-butylbenzene, should be confirmed by NMR spectroscopy and GC-MS to verify the isomer ratio.

Applications in Drug Development and Medicinal Chemistry

The tert-butyl group is a prevalent motif in pharmaceuticals, where its steric and lipophilic properties are strategically employed.[24]

  • Metabolic Shielding: Its steric bulk can physically block a drug molecule from accessing the active sites of metabolic enzymes (like Cytochrome P450s), slowing its degradation and increasing its biological half-life.[4][24]

  • Receptor Selectivity: The well-defined size and shape of the tert-butyl group can enhance a drug's binding affinity and selectivity for a specific biological target by occupying a hydrophobic pocket in the receptor's active site.[4]

  • Synthetic Handle: The predictable para-directing nature of the tert-butyl group makes it an excellent "directing group" in multi-step syntheses. It can be used to enforce a specific substitution pattern, and in some cases, can be removed later in the synthetic sequence if required. Many advanced synthetic methods are being developed for compounds based on tert-butylbenzene.[25]

Conclusion

The electrophilic aromatic substitution reactions of tert-butylbenzene are a compelling case study in the dominance of steric effects over electronic effects in directing chemical reactivity. The bulky tert-butyl group, while a weak activator, serves as a powerful para-director by sterically hindering the ortho positions. This predictable regioselectivity makes tert-butylbenzene and its derivatives invaluable building blocks in organic synthesis, from academic research to the industrial-scale production of pharmaceuticals. A thorough, mechanistic understanding of these principles allows scientists to harness the unique properties of the tert-butyl group, enabling the precise and efficient construction of complex molecular architectures.

References

An In-Depth Technical Guide to the Halogenation of tert-Butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive overview of the halogenation of tert-butylbenzene, a cornerstone reaction in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of these experimental procedures. This document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, ensuring both scientific rigor and actionable insights.

Introduction: The Significance of tert-Butylbenzene Halogenation

The tert-butyl group is a significant directing group in electrophilic aromatic substitution (EAS) reactions.[1] Its bulky nature sterically hinders the ortho positions, leading to a high degree of regioselectivity for the para position. This predictable selectivity makes halogenated tert-butylbenzenes valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

This guide will explore the experimental procedures for the bromination, chlorination, and iodination of tert-butylbenzene, detailing the mechanisms, catalysts, reaction conditions, and safety protocols necessary for successful and safe execution in a laboratory setting.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The halogenation of tert-butylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3][4][5][6][7] This multi-step process can be summarized as follows:

  • Generation of a strong electrophile: The halogen molecule (X₂) is activated by a Lewis acid catalyst to form a more potent electrophile.[3][4][8]

  • Electrophilic attack: The π-electron system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6][9]

  • Deprotonation: A weak base removes a proton from the carbon bearing the halogen, restoring the aromaticity of the ring and yielding the halogenated product.[4][5]

The tert-butyl group, being an electron-donating group through induction, activates the aromatic ring towards electrophilic attack, making the reaction more facile than with unsubstituted benzene.[1]

Experimental Procedures

Bromination of tert-Butylbenzene

The bromination of tert-butylbenzene is a classic example of EAS and is widely used to introduce a bromine atom, primarily at the para position.

Core Principle: Molecular bromine (Br₂) itself is not sufficiently electrophilic to react readily with the aromatic ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required to polarize the Br-Br bond, creating a more potent electrophilic species.[3][4] Iron powder is often used as a precursor, reacting in situ with bromine to form FeBr₃.[10]

Experimental Protocol: Synthesis of 4-bromo-tert-butylbenzene

  • Materials:

    • tert-Butylbenzene

    • Liquid Bromine (Br₂)

    • Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)

    • Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) as solvent

    • 10% Sodium hydroxide (NaOH) or sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Safety Precautions:

    • Bromine is highly toxic, corrosive, and volatile.[11][12][13] All manipulations must be performed in a well-ventilated fume hood.[11][12]

    • Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.[12][13][14][15]

    • Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.[12]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylbenzene in the chosen solvent (e.g., carbon tetrachloride).

    • Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the flask.

    • Cool the mixture to 0°C in an ice bath. This is crucial to control the reaction rate and minimize the formation of by-products.[10]

    • Slowly add liquid bromine, dissolved in a small amount of the solvent, to the reaction mixture via the dropping funnel with continuous stirring. The reaction is exothermic, so a slow addition rate is important to maintain the temperature.

    • After the addition is complete, allow the reaction to stir at 0°C for a designated period (e.g., 4 hours) or until the color of the bromine has dissipated.[10]

    • Work-up:

      • Carefully pour the reaction mixture into cold water to quench the reaction.

      • Separate the organic layer using a separatory funnel.

      • Wash the organic layer with a 10% sodium hydroxide or sodium thiosulfate solution to remove any unreacted bromine.[10]

      • Wash the organic layer with water until the aqueous layer is neutral.

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

      • Remove the solvent by rotary evaporation.

    • Purification and Characterization:

      • The crude product can be purified by distillation or recrystallization from a suitable solvent like hexane or petroleum ether.[10]

      • Characterize the product using techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and assess purity.[16]

Causality Behind Experimental Choices:

  • Catalyst: The Lewis acid catalyst is essential for activating the bromine.[2][4]

  • Temperature: Low temperatures (0°C) are employed to enhance the regioselectivity for the para isomer and to prevent over-bromination and other side reactions.[10]

  • Work-up: The aqueous work-up is designed to remove the catalyst, unreacted bromine, and any acidic byproducts.

Visualization of the Bromination Workflow:

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve tert-butylbenzene in solvent B Add Fe catalyst A->B C Cool to 0°C B->C D Slowly add Bromine solution C->D E Stir at 0°C D->E F Quench with water E->F G Separate organic layer F->G H Wash with NaOH/Na2S2O3 G->H I Wash with water H->I J Dry organic layer I->J K Remove solvent J->K L Distillation or Recrystallization K->L M Characterization (NMR) L->M

Caption: Experimental workflow for the bromination of tert-butylbenzene.

Chlorination of tert-Butylbenzene

The chlorination of tert-butylbenzene follows a similar electrophilic aromatic substitution pathway as bromination, typically yielding 4-chloro-tert-butylbenzene as the major product.

Core Principle: Due to the high reactivity of chlorine, the reaction often requires a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to generate the chloronium ion (Cl⁺) or a highly polarized chlorine complex.[2][3][17]

Experimental Protocol: Synthesis of 4-chloro-tert-butylbenzene

  • Materials:

    • tert-Butylbenzene

    • Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)

    • Chlorine gas (Cl₂) or a chlorine source like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[17]

    • An inert solvent such as dichloromethane or carbon tetrachloride.

  • Safety Precautions:

    • Chlorine gas is extremely toxic and corrosive.[11] All operations involving chlorine gas must be conducted in a fume hood with appropriate gas scrubbing apparatus.

    • Lewis acids like AlCl₃ are water-sensitive and should be handled in a dry environment.

    • Mixing chlorine and bromine-based products can produce toxic gases and should be avoided.[15]

  • Procedure (using Chlorine Gas):

    • Set up a reaction vessel with a gas inlet tube, a stirrer, and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize excess chlorine.

    • Charge the flask with tert-butylbenzene, the inert solvent, and the Lewis acid catalyst.

    • Cool the mixture to the desired temperature (e.g., 0-5°C).

    • Bubble a slow stream of dry chlorine gas through the stirred reaction mixture.

    • Monitor the reaction progress by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

    • Work-up: The work-up procedure is similar to that for bromination, involving quenching with water, separation, washing with a basic solution, and drying.

    • Purification and Characterization: Purify the product by distillation and characterize it using spectroscopic methods.

Alternative Chlorinating Agents:

  • N-Chlorosuccinimide (NCS): In some cases, NCS can be used in the presence of a Lewis or Brønsted acid catalyst for a milder chlorination.[17]

  • tert-Butyl hypochlorite (t-BuOCl): This reagent, in the presence of an iron-containing catalyst, can also be used for the chlorination of aromatic compounds.[18]

Visualization of the Chlorination Mechanism:

Chlorination_Mechanism cluster_activation Catalyst Activation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation Cl2 Cl-Cl Activated_Complex Cl-Cl---AlCl₃ Cl2->Activated_Complex + AlCl₃ AlCl3 AlCl₃ Arenium_Ion Arenium Ion (Resonance Stabilized) Benzene tert-Butylbenzene Product 4-Chloro-tert-butylbenzene Arenium_Ion->Product + [AlCl₄]⁻ AlCl4- [AlCl₄]⁻ HCl HCl Product->HCl + HCl AlCl3_regen AlCl3_regen Product->AlCl3_regen + AlCl₃ (regenerated)

Caption: Mechanism of Lewis acid-catalyzed chlorination of tert-butylbenzene.

Iodination of tert-Butylbenzene

Direct iodination of aromatic rings with molecular iodine (I₂) is generally a slow and reversible reaction. Therefore, an oxidizing agent or a specific iodinating reagent is typically required.

Core Principle: To achieve effective iodination, a source of electrophilic iodine ("I⁺") is needed. This is often generated in situ by reacting I₂ with an oxidizing agent like nitric acid or by using more reactive iodinating agents such as N-iodosuccinimide (NIS).[2][3]

Experimental Protocol using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA):

This method is often preferred for its mild conditions and high efficiency.[19][20][21][22] Trifluoroacetic acid activates the NIS, increasing the electrophilicity of the iodine atom.[20]

  • Materials:

    • tert-Butylbenzene

    • N-Iodosuccinimide (NIS)

    • Trifluoroacetic acid (TFA)

    • A suitable solvent like acetonitrile or dichloromethane.

  • Safety Precautions:

    • Trifluoroacetic acid is highly corrosive. Handle with appropriate care and PPE.

  • Procedure:

    • In a reaction flask, dissolve tert-butylbenzene in the chosen solvent.

    • Add N-iodosuccinimide to the solution.

    • Add trifluoroacetic acid to the mixture. The reaction is often carried out at room temperature.[19][22]

    • Stir the reaction mixture for a specified time, monitoring its progress by TLC or GC.

    • Work-up:

      • Quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess NIS.

      • Extract the product with an organic solvent.

      • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer and remove the solvent under reduced pressure.

    • Purification and Characterization: Purify the resulting 4-iodo-tert-butylbenzene by column chromatography or recrystallization and confirm its identity with spectroscopic analysis.

Comparative Analysis of Halogenation Procedures

Parameter Bromination Chlorination Iodination (NIS/TFA)
Halogen Source Liquid Br₂Cl₂ gas, SO₂Cl₂, NCSN-Iodosuccinimide (NIS)
Catalyst/Activator Fe, FeBr₃, AlCl₃AlCl₃, FeCl₃Trifluoroacetic Acid (TFA)
Typical Temperature 0°C0 - 25°CRoom Temperature
Reactivity ModerateHighMild
Safety Concerns Br₂ is highly toxic and corrosive.[12][13]Cl₂ gas is highly toxic.[11]TFA is corrosive.
Work-up Requires neutralization of excess Br₂.[10]Requires neutralization of excess Cl₂ and catalyst.Requires quenching of excess NIS.

Conclusion

The halogenation of tert-butylbenzene is a fundamental and versatile transformation in organic synthesis. The choice of halogen and reaction conditions allows for the selective introduction of bromine, chlorine, or iodine, primarily at the para position due to the directing effect of the tert-butyl group. A thorough understanding of the reaction mechanisms, the role of catalysts, and strict adherence to safety protocols are paramount for achieving high yields of the desired halogenated products. The procedures outlined in this guide provide a solid foundation for researchers to successfully perform these important reactions in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Strategic Use of 4-Chloro-3,5-dibromo-tert-butylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic incorporation of halogenated aromatic compounds is fundamental to the construction of complex molecular architectures.[1] 4-Chloro-3,5-dibromo-tert-butylbenzene emerges as a particularly valuable, yet underutilized, building block for researchers and professionals in drug development and materials science. Its unique substitution pattern—a sterically demanding tert-butyl group flanked by two bromine atoms and a chlorine atom on an aromatic ring—offers a rich platform for selective chemical modifications. The differential reactivity of the carbon-bromine versus the carbon-chlorine bonds under various catalytic conditions allows for a stepwise and controlled functionalization, making it an ideal starting material for the synthesis of tri-substituted benzene derivatives with precise substitution patterns.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key applications in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols that serve as a self-validating system for achieving desired synthetic outcomes.

Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueSource
CAS Number 1000578-25-5--INVALID-LINK--[2], --INVALID-LINK--
Molecular Formula C₁₀H₁₁Br₂Cl--INVALID-LINK--[3]
Molecular Weight 326.46 g/mol --INVALID-LINK--[4]
Appearance Off-white to light yellow solidInferred from typical appearance of similar compounds
Boiling Point 287.6 ± 35.0 °C (Predicted)--INVALID-LINK--[3]
Purity Typically ≥95%--INVALID-LINK--[5]

Strategic Application in Regioselective Sonogashira Cross-Coupling

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[6] The differential reactivity of the C-Br and C-Cl bonds in this compound provides an excellent opportunity for regioselective functionalization. The C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for the selective coupling of alkynes at the bromine-substituted positions while leaving the chlorine atom intact for subsequent transformations.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent is critical for a successful and selective Sonogashira coupling.

  • Catalyst System: A combination of a palladium precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is employed. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the hydrogen halide generated during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent side reactions and ensure the stability of the catalytic species.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd(PPh₃)₂Cl₂, and CuI in a flame-dried flask. B Evacuate and backfill with an inert gas (e.g., Argon). A->B C Add anhydrous THF and triethylamine. B->C D Add trimethylsilylacetylene dropwise at room temperature. C->D E Stir at room temperature and monitor by TLC/GC-MS. D->E F Quench with saturated aq. NH₄Cl. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer and concentrate in vacuo. G->H I Purify by column chromatography. H->I

Caption: Workflow for the regioselective Sonogashira coupling.

Detailed Protocol: Synthesis of 4-Chloro-3,5-bis((trimethylsilyl)ethynyl)-tert-butylbenzene

This protocol describes the regioselective double Sonogashira coupling of this compound with trimethylsilylacetylene.

Materials:

  • This compound (1.0 g, 3.06 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (107 mg, 0.153 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (29 mg, 0.153 mmol, 5 mol%)

  • Trimethylsilylacetylene (1.0 mL, 7.04 mmol, 2.3 eq.)

  • Anhydrous triethylamine (Et₃N) (1.7 mL, 12.24 mmol, 4.0 eq.)

  • Anhydrous tetrahydrofuran (THF) (30 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.06 mmol), Pd(PPh₃)₂Cl₂ (107 mg, 0.153 mmol), and CuI (29 mg, 0.153 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous THF (30 mL) and anhydrous triethylamine (1.7 mL, 12.24 mmol) via syringe.

  • Add trimethylsilylacetylene (1.0 mL, 7.04 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford the desired product.

Expected Results (Representative Data):

ProductYieldPurity (by GC)¹H NMR (CDCl₃, 400 MHz) δ
4-Chloro-3,5-bis((trimethylsilyl)ethynyl)-tert-butylbenzene85-95%>98%7.51 (s, 2H), 1.45 (s, 9H), 0.25 (s, 18H)

Further Synthetic Transformations: A Gateway to Novel Compounds

The product of the Sonogashira coupling, 4-Chloro-3,5-bis((trimethylsilyl)ethynyl)-tert-butylbenzene, is a versatile intermediate for further synthetic elaborations.

Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) protecting groups can be easily removed under mild conditions to yield the terminal di-alkyne.

Protocol: Desilylation

  • Dissolve the silylated compound in a mixture of THF and methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of tetrabutylammonium fluoride (TBAF).

  • Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up by adding water and extracting with an organic solvent.

Subsequent Cross-Coupling at the Chloro Position

The remaining C-Cl bond can be functionalized using more forcing cross-coupling conditions, such as a Suzuki-Miyaura coupling with an arylboronic acid, to generate highly substituted, non-centrosymmetric molecules. This stepwise approach allows for the synthesis of complex structures that would be challenging to access through other methods.

Alternative Synthetic Strategies

While Sonogashira coupling is a powerful tool, other cross-coupling reactions and organometallic transformations can also be employed to functionalize this compound.

Suzuki-Miyaura Coupling

A regioselective Suzuki-Miyaura coupling can be performed to introduce aryl or heteroaryl substituents at the bromine positions. The choice of a suitable palladium catalyst and ligand system is crucial to achieve high yields and selectivity.

Lithiation and Trapping

At low temperatures, treatment with a strong organolithium base, such as n-butyllithium, can lead to lithium-halogen exchange, preferentially at the more reactive bromine positions. The resulting aryllithium species can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for regioselective functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently incorporate this compound into their synthetic strategies, thereby accelerating the discovery and development of novel chemical entities.

References

Application Notes for 4-Chloro-3,5-dibromo-tert-butylbenzene: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Halogenated aromatic compounds are of paramount importance in this context, serving as key intermediates for the construction of complex molecular architectures.[1] The introduction of halogen atoms to an aromatic ring not only modulates the electronic properties of the molecule but also provides reactive "handles" for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are foundational in medicinal chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

This guide focuses on the utility of 4-chloro-3,5-dibromo-tert-butylbenzene (CAS No: 1000578-25-5), a unique building block with a distinct substitution pattern that offers significant potential in the synthesis of novel therapeutic agents. The presence of two bromine atoms and one chlorine atom provides opportunities for selective and sequential functionalization, while the bulky tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁Br₂Cl[2][3]
Molecular Weight 326.45 g/mol [2]
Appearance Off-white to light yellow solidCommercially available
Boiling Point 287.6 ± 35.0 °C (Predicted)[2]
Density 1.628 ± 0.06 g/cm³ (Predicted)[2]
XLogP3 5.6[2]

Synthetic Strategy: Leveraging Differential Reactivity

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for C(sp²)-X bonds in such reactions is C-I > C-Br > C-Cl. This differential reactivity allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. This stepwise approach is highly valuable in the construction of complex, unsymmetrically substituted aromatic cores.

Below is a conceptual workflow illustrating this principle:

G A This compound B Suzuki-Miyaura Coupling (Selective C-Br Activation) A->B Pd Catalyst, Base, Boronic Acid C Mono- or Di-arylated Intermediate B->C D Further Functionalization (e.g., at C-Cl position) C->D E Complex Bioactive Molecule D->E

Caption: Synthetic workflow for this compound.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Novel Kinase Inhibitor Scaffold

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl scaffold from this compound. Such scaffolds are prevalent in the structure of many kinase inhibitors.

Objective: To synthesize 2,6-di(pyridin-3-yl)-4-chloro-tert-butylbenzene, a potential precursor for novel kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Pyridine-3-boronic acid (2.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the cooled flask, add this compound (1.0 eq), pyridine-3-boronic acid (2.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The typical concentration is 0.1 M with respect to the starting aryl halide.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-di(pyridin-3-yl)-4-chloro-tert-butylbenzene.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and functional group tolerance. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of dioxane and water is a standard solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing is crucial as oxygen can oxidatively deactivate the palladium(0) active catalyst.

Application in a Hypothetical Drug Discovery Cascade: Targeting Protein Kinases

The 2,6-disubstituted-4-chlorophenyl moiety is a valuable scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. The two aryl groups can be tailored to interact with the hinge region and the solvent-exposed region of the ATP-binding pocket of a kinase, while the chloro-substituted phenyl ring can serve as a core to which other functionalities are attached.

Hypothetical Signaling Pathway:

The following diagram illustrates a generic signaling pathway involving a Receptor Tyrosine Kinase (RTK), which is a common target for cancer therapeutics.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Dimerization & Autophosphorylation B->C D Downstream Signaling Proteins (e.g., GRB2, SOS) C->D E RAS-RAF-MEK-ERK Pathway D->E F Cell Proliferation, Survival, Angiogenesis E->F G Our Synthesized Inhibitor G->C Inhibition

Caption: Inhibition of a generic RTK signaling pathway.

In this hypothetical scenario, our synthesized biaryl compound, derived from this compound, could be further elaborated to create a potent inhibitor of the RTK's autophosphorylation, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion and Future Directions

This compound represents a promising and underutilized building block in medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The ability to construct complex, unsymmetrically substituted biaryl and poly-aryl scaffolds from this starting material opens up new avenues for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. Further exploration of its reactivity in other cross-coupling reactions and its incorporation into diverse molecular frameworks is warranted and holds significant potential for advancing the field of drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Polyhalogenated Aromatic Building Block

4-Chloro-3,5-dibromo-tert-butylbenzene is a synthetically valuable aromatic building block, featuring three halogen atoms with differential reactivity that can be exploited for selective functionalization. The presence of two bromine atoms and one chlorine atom, along with a sterically demanding tert-butyl group, makes this substrate an interesting candidate for sequential cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed reaction, stands out as a powerful tool for forming carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound, with a focus on achieving selective mono- and di-arylation.

The inherent difference in the bond dissociation energies of carbon-halogen bonds (C-Br vs. C-Cl) is the primary determinant of chemoselectivity in the Suzuki coupling of polyhalogenated arenes.[4] The general reactivity trend for oxidative addition to the palladium(0) catalyst is C–I > C–Br > C–OTf > C–Cl.[3][4] Consequently, the bromine atoms at the 3- and 5-positions of this compound are expected to react preferentially over the chlorine atom at the 4-position. This allows for a stepwise approach to synthesize complex, unsymmetrically substituted biaryl and polyaryl compounds.

This guide will delve into the mechanistic underpinnings of the Suzuki coupling, provide detailed experimental protocols for selective mono- and di-arylation, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][5][6][7] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2] For this compound, oxidative addition will preferentially occur at the more reactive C-Br bonds.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar_X Ar-X (Substrate) Ar_X->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_Acid R-B(OH)₂ Base Base Boronic_Acid->Base Base->Transmetalation Activates PdII_R_complex Ar-Pd(II)L_n-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed as a starting point for the selective Suzuki coupling of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired outcomes.

Protocol 1: Selective Mono-Arylation

This protocol aims to selectively couple one of the bromine atoms, leaving the second bromine and the chlorine atom intact for subsequent transformations. The key to achieving mono-selectivity is controlling the stoichiometry of the boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-3 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1))

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Mono_Arylation_Workflow Start Start: 4-Chloro-3,5-dibromo- tert-butylbenzene Reagents Add: Arylboronic acid (1.1 equiv) Pd Catalyst, Base Start->Reagents Reaction Reaction: Inert Atmosphere 80-100 °C, 4-16 h Reagents->Reaction Workup Workup: Quench with H₂O Extract with EtOAc Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Mono-arylated 4-Chloro-3-bromo-5-aryl- tert-butylbenzene Purification->Product

References

Mastering Chemoselectivity: Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polychlorinated Aromatic Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise functionalization of aromatic rings is a cornerstone of molecular design. Polychlorinated aromatic compounds, such as 4-chloro-3,5-dibromo-tert-butylbenzene, represent a class of highly versatile building blocks. The differential reactivity of the halogen substituents—in this case, bromine versus chlorine—under palladium catalysis allows for a stepwise and site-selective introduction of diverse functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions to selectively functionalize this compound. We will delve into the mechanistic underpinnings that govern this selectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The inherent difference in bond dissociation energies of carbon-halogen (C-X) bonds is the primary driver of chemoselectivity in these reactions, following the general trend: C-I > C-Br > C-Cl > C-F.[1] This principle allows for the preferential activation of the C-Br bonds in the presence of a C-Cl bond, a concept that is fundamental to the protocols described herein.

Understanding the Mechanistic Framework of Chemoselectivity

The success of any selective cross-coupling reaction lies in a firm grasp of its catalytic cycle. For palladium-catalyzed reactions, the cycle generally comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The initial and often rate-determining step, oxidative addition, is where the chemoselectivity is established. The palladium(0) catalyst preferentially inserts into the more reactive C-Br bond over the stronger C-Cl bond.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation R-M Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Aryl-R Aryl-R Reductive Elimination->Aryl-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

By carefully selecting the palladium precursor, ligand, base, and solvent, we can fine-tune the reaction conditions to ensure high selectivity for the desired mono- or di-substituted product, leaving the C-Cl bond available for subsequent transformations.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and the commercial availability and stability of boronic acids.[3][4] When applied to this compound, this reaction allows for the selective introduction of aryl or vinyl substituents at the bromine positions.

Protocol: Selective Mono- and Di-arylation via Suzuki-Miyaura Coupling

This protocol outlines the selective mono- and di-arylation of this compound with phenylboronic acid. The choice of stoichiometry of the boronic acid is critical for controlling the extent of substitution.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., SPhos, XPhos) for more challenging couplings.[5]

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane

  • Anhydrous solvents and reagents

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Experimental Workflow:

Suzuki-Miyaura Workflow Setup Assemble Schlenk flask with reagents under Argon Reagents Add this compound, boronic acid, base, and solvent Setup->Reagents Catalyst Add Pd(OAc)2 and ligand Reagents->Catalyst Reaction Heat to 80-100 °C and monitor by TLC/GC-MS Catalyst->Reaction Workup Cool, dilute with organic solvent, wash with water and brine Reaction->Workup Purification Dry over Na2SO4, concentrate, and purify by column chromatography Workup->Purification

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), and potassium carbonate (3.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst slurry to the Schlenk flask, followed by the addition of degassed toluene or dioxane (10 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Entry Boronic Acid (equiv.) Product Yield (%)
11.13-Bromo-4-chloro-5-phenyl-tert-butylbenzene~85-95%
22.24-Chloro-3,5-diphenyl-tert-butylbenzene~80-90%

Table 1: Representative yields for selective Suzuki-Miyaura coupling.

Application 2: Sonogashira Coupling for the Synthesis of Alkynyl Arenes

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynyl-substituted aromatic compounds.[6][7] This reaction is particularly valuable in the synthesis of materials with interesting electronic and optical properties. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed with high chemoselectivity on this compound.

Protocol: Selective Alkynylation via Sonogashira Coupling

This protocol describes the selective mono- and di-alkynylation of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Anhydrous solvents and reagents

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add degassed THF or DMF (10 mL) and triethylamine (3.0 mmol).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol for mono-alkynylation, 2.2 mmol for di-alkynylation) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Entry Phenylacetylene (equiv.) Product Yield (%)
11.13-Bromo-4-chloro-5-(phenylethynyl)-tert-butylbenzene~80-90%
22.24-Chloro-3,5-bis(phenylethynyl)-tert-butylbenzene~75-85%

Table 2: Representative yields for selective Sonogashira coupling.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, a common motif in pharmaceuticals.[8][9] This reaction allows for the selective formation of C-N bonds at the bromine positions of this compound.

Protocol: Selective Mono- and Di-amination via Buchwald-Hartwig Amination

This protocol details the selective amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane

  • Anhydrous solvents and reagents

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Experimental Workflow:

Buchwald-Hartwig_Workflow Setup Charge Schlenk tube with Pd2(dba)3, ligand, and base in a glovebox Addition Add this compound, amine, and solvent Setup->Addition Reaction Seal tube and heat to 80-110 °C. Monitor by LC-MS Addition->Reaction Workup Cool, filter through Celite, and concentrate Reaction->Workup Purification Purify by column chromatography Workup->Purification

References

Application Notes & Protocols: Synthesis of Novel Derivatives from 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthetic derivatization of 4-Chloro-3,5-dibromo-tert-butylbenzene. Halogenated arenes are foundational building blocks in modern organic synthesis, prized for their versatility in constructing complex molecular architectures.[1] this compound is a particularly valuable starting material, featuring three halogen atoms with differential reactivity—two equivalent bromine atoms and a more robust chlorine atom. This inherent reactivity gradient allows for selective, stepwise functionalization, making it an ideal scaffold for creating diverse derivatives for applications in pharmaceutical discovery, agrochemicals, and materials science. This document explores key palladium-catalyzed cross-coupling reactions and organometallic transformations, offering researchers the strategic insights and practical methodologies required to leverage this versatile substrate.

Introduction: Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C–I > C–Br > C–OTf >> C–Cl.[2] This principle is the cornerstone of the synthetic strategies outlined herein. The two C-Br bonds can be expected to react preferentially under conditions that leave the C-Cl bond intact, providing a "handle" for subsequent, often more forcing, transformations. The sterically demanding tert-butyl group influences the regioselectivity of certain reactions and imparts solubility in common organic solvents.

Safety and Handling

Safe laboratory practice is paramount when handling the reagents and intermediates described.

  • This compound : While specific hazard data is limited, it should be handled as a potentially irritating and harmful chemical.[3][4] Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium Catalysts : Palladium compounds can be toxic and are costly. Handle with care to avoid creating dust.

  • Organolithium Reagents (e.g., t-BuLi) : Extremely pyrophoric and moisture-sensitive. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques. Any exposure to air or moisture can cause fire.

  • Cyanide Sources (e.g., K₄[Fe(CN)₆]) : While less acutely toxic than simple cyanide salts, potassium ferrocyanide should still be handled with extreme care.[5] Avoid contact with strong acids, which can liberate highly toxic hydrogen cyanide gas.

Synthetic Workflow Overview

The derivatization of this compound can be approached through a logical sequence of reactions, exploiting the reactivity differences between the bromine and chlorine substituents.

G A 4-Chloro-3,5-dibromo- tert-butylbenzene B Mono- or Di-functionalization at C-Br positions A->B C1 Suzuki Coupling (C-C Bond Formation) B->C1 C2 Buchwald-Hartwig Amination (C-N Bond Formation) B->C2 C3 Cyanation (C-CN Bond Formation) B->C3 C4 Lithium-Halogen Exchange (+ Electrophile) B->C4 D Intermediate: 4-Chloro-dibromo-derived scaffold C1->D C2->D C3->D C4->D E Functionalization at C-Cl position D->E F Final Tri-substituted Novel Derivative E->F

Figure 1. A generalized workflow for the sequential functionalization of this compound.

Protocol I: Suzuki-Miyaura Cross-Coupling at the C-Br Positions

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[6] It involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide.[7][8] For this compound, this reaction can be performed selectively at the more reactive C-Br positions.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[9] A base is required to activate the boronic acid, forming a boronate species that facilitates the transmetalation step, transferring the organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6] By carefully selecting a catalyst system and maintaining moderate reaction temperatures, the less reactive C-Cl bond remains untouched.

G Start 4-Chloro-3,5-dibromo- tert-butylbenzene + Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Start->Catalyst Reaction Conditions Product 4-Chloro-3,5-diaryl- tert-butylbenzene Catalyst->Product C-C Coupling

Figure 2. Reaction scheme for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes the disubstitution at the bromine positions using phenylboronic acid as a representative coupling partner.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (4.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and phenylboronic acid (2.2 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (4.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene and degassed water in a 4:1 ratio (e.g., 20 mL Toluene, 5 mL H₂O per 1 mmol of starting material).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-chloro-3,5-diphenyl-tert-butylbenzene.

ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₄Standard, effective catalyst for Suzuki couplings with aryl bromides.
Base K₂CO₃A moderately strong inorganic base sufficient for boronic acid activation.
Solvent System Toluene/H₂OBiphasic system aids in dissolving both organic and inorganic reagents.
Temperature 90 °CPromotes reaction at C-Br bonds while minimizing reactivity at the C-Cl bond.
Stoichiometry >2.0 eq Boronic AcidEnsures complete disubstitution at both bromine sites.

Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This method has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance.[10]

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species.[11] The amine then coordinates to the palladium complex, and after deprotonation by a strong base, reductive elimination occurs to form the C-N bond and regenerate the catalyst.[11][12] The choice of ligand is critical in this reaction; bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step.[13]

G Start 4-Chloro-3,5-dibromo- tert-butylbenzene + Amine (R₂NH) Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Catalyst Reaction Conditions Product 4-Chloro-3,5-bis(dialkylamino)- tert-butylbenzene Catalyst->Product C-N Coupling

Figure 3. Reaction scheme for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the diarylation of the C-Br positions with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (2.8 eq)

  • Toluene (Anhydrous)

Procedure:

  • In a glovebox, add NaOtBu (2.8 eq) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) in anhydrous toluene.

  • Add the solution from step 2 to the Schlenk tube containing the base.

  • Add morpholine (2.5 eq) to the mixture via syringe.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring for 18-24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

ParameterValue/ConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA modern, highly active catalyst system for C-N coupling, effective for aryl bromides.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine or the intermediate complex.
Atmosphere Inert (Glovebox/Schlenk)The catalyst system and base are sensitive to oxygen and moisture.
Temperature 100 °CProvides sufficient energy for the catalytic cycle without promoting C-Cl bond cleavage.

Protocol III: Palladium-Catalyzed Cyanation

The introduction of a nitrile (-CN) group provides a versatile synthetic handle that can be further transformed into amines, carboxylic acids, or amides. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer reaction.[14]

Rationale and Method Selection

Catalyst poisoning by free cyanide ions is a major challenge in these reactions.[14] To circumvent this, modern protocols often use cyanide sources with low solubility or those that slowly release cyanide. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent choice as it is a non-toxic, stable, and crystalline solid that serves as an effective cyanide source in palladium-catalyzed reactions.[5]

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.6 eq, provides 3.6 eq of CN⁻)

  • Palladium(II) acetate [Pd(OAc)₂] (0.04 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 eq)

  • Sodium Carbonate (Na₂CO₃) (0.2 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.6 eq), Pd(OAc)₂ (0.04 eq), dppf (0.08 eq), and Na₂CO₃ (0.2 eq).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 130-140 °C and stir for 24 hours.[5]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water multiple times to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to isolate 4-chloro-3,5-dicyano-tert-butylbenzene.

ParameterValue/ConditionRationale
Cyanide Source K₄[Fe(CN)₆]·3H₂OA non-toxic and stable source that minimizes catalyst poisoning.[5]
Catalyst System Pd(OAc)₂ / dppfA robust and widely used system for cross-coupling reactions, including cyanation.
Solvent DMFA polar aprotic solvent suitable for dissolving the reagents and facilitating the reaction at high temperatures.
Temperature 130-140 °CHigher temperatures are often necessary for cyanation reactions to proceed efficiently.[5]

References

The Strategic Utility of 4-Chloro-3,5-dibromo-tert-butylbenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of rational drug design. These moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding interactions. Among the diverse array of halogenated building blocks, 4-Chloro-3,5-dibromo-tert-butylbenzene emerges as a uniquely functionalized intermediate. Its distinct substitution pattern—a sterically demanding tert-butyl group, a chlorine atom, and two bromine atoms—offers a versatile platform for the construction of complex pharmaceutical compounds. The differential reactivity of the halogen substituents provides a handle for sequential and site-selective chemical transformations, a critical advantage in multi-step synthetic campaigns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving this valuable intermediate.

Physicochemical Properties and Strategic Considerations

The utility of this compound as a pharmaceutical intermediate is intrinsically linked to its chemical properties. A summary of these properties is presented in Table 1.

PropertyValueSource
CAS Number 1000578-25-5[1][2]
Molecular Formula C₁₀H₁₁Br₂Cl[1]
Molecular Weight 326.46 g/mol [1]
Appearance Low Melting Solid[3]
Purity Typically ≥95%[3]

The presence of both bromine and chlorine atoms on the benzene ring is of significant strategic importance. The carbon-bromine bonds are generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki or Sonogashira couplings. This differential reactivity allows for selective functionalization at the bromine-substituted positions while leaving the chlorine atom intact for subsequent transformations. The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions and also contribute to the metabolic stability of the final active pharmaceutical ingredient (API) by shielding adjacent positions from enzymatic attack. [4]

Application in the Synthesis of Novel Bioactive Molecules

While direct synthesis of a currently marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of various classes of therapeutic agents, including but not limited to antiviral and anti-inflammatory compounds. The polyhalogenated tert-butylbenzene core can be elaborated into a variety of complex structures.

A logical synthetic pathway leveraging this intermediate is the sequential cross-coupling to build a polysubstituted aromatic core, a common feature in many modern pharmaceuticals.

References

Application Note: Selective Grignard Reagent Formation from 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective formation of a Grignard reagent from the sterically hindered and polyhalogenated aromatic compound, 4-Chloro-3,5-dibromo-tert-butylbenzene. The protocol emphasizes the chemoselective formation of the organomagnesium species at the more reactive carbon-bromine bonds while preserving the carbon-chlorine bond. We will delve into the mechanistic rationale, critical experimental parameters, a detailed step-by-step protocol, and methods for quantification and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require robust methods for preparing complex organometallic intermediates.

Introduction and Scientific Rationale

Polyhalogenated aromatic compounds are versatile building blocks in organic synthesis, allowing for sequential, site-selective functionalization. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful method to convert an aryl halide into a potent carbon nucleophile. However, its application to polyhalogenated substrates presents a significant challenge: achieving chemoselectivity.

The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy. This intrinsic reactivity difference is the foundation for selectivity. In the case of this compound, the C-Br bonds (approx. 280 kJ/mol) are significantly weaker than the C-Cl bond (approx. 340 kJ/mol), allowing for the preferential formation of the mono- or di-Grignard reagent at the bromine-substituted positions under carefully controlled conditions.

An additional challenge is posed by the bulky tert-butyl group, which sterically hinders the approach of the aryl halide to the magnesium surface, potentially impeding the reaction's initiation and propagation. This guide provides a protocol optimized to overcome these specific challenges.

Mechanism and Key Experimental Considerations

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is complex and still debated, it is widely understood to involve single-electron transfer (SET) steps.

The Role of Magnesium Activation

Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting. This layer must be removed or bypassed.

  • Mechanical Activation: Vigorously stirring the dry magnesium turnings can break up the MgO layer.

  • Chemical Activation: Small, sub-stoichiometric amounts of an activating agent are often essential.

    • Iodine (I₂): A crystal of iodine reacts with Mg to form MgI₂, which helps to etch the oxide layer and expose fresh metal surface.

    • 1,2-Dibromoethane (DBE): DBE reacts with Mg to form ethylene gas and MgBr₂, visibly demonstrating that the magnesium is active and ready for the main reaction. This is often a very reliable method.

Solvent Choice

The solvent is critical as it solvates the forming Grignard reagent, preventing its decomposition and influencing its reactivity.

  • Tetrahydrofuran (THF): Recommended for aryl bromides due to its superior ability to solvate the organomagnesium species (a hard Lewis base) and its higher boiling point (66 °C) compared to diethyl ether, which allows for a wider operating temperature range.

  • Anhydrous Conditions: Grignard reagents are highly basic and will react instantly with protic sources, especially water. All glassware must be oven- or flame-dried, and solvents must be rigorously anhydrous.

Temperature Control

Grignard formation is an exothermic process. Uncontrolled temperature can lead to side reactions, primarily Wurtz coupling, where the Grignard reagent couples with unreacted aryl halide. Slow, dropwise addition of the substrate is crucial to maintain a steady reaction temperature.

Experimental Workflow and Protocols

The overall workflow for preparing and validating the Grignard reagent is outlined below.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_qc QC & Storage Phase A Dry Glassware (Oven/Flame) B Prepare Anhydrous THF A->B C Weigh Reagents (Mg, Substrate) B->C D Assemble Apparatus Under N₂/Ar C->D E Activate Mg (Iodine or DBE) D->E F Slowly Add Substrate Solution E->F G Maintain Reaction (Reflux/RT) F->G H Reaction Completion Check (TLC/GC) G->H I Titrate Reagent (Determine Molarity) H->I J Store Under Inert Atmosphere I->J G A Problem: Reaction Fails to Initiate B Is solvent rigorously dry? A->B C Is glassware perfectly dry? B->C Yes E Solution: Use freshly distilled THF from sodium. B->E No D Is Mg surface activated? C->D Yes F Solution: Re-assemble with flame-dried glassware. C->F No G Solution: Add I₂ or DBE. Crush Mg turnings. D->G No H Problem: Reaction turns dark brown/black and yield is low I Is addition rate too fast? H->I J Solution: Slow addition rate. Use external cooling to control exotherm. I->J Yes K Indicates Wurtz Coupling. Local high concentration of halide. I->K

Lithiation of 4-Chloro-3,5-dibromo-tert-butylbenzene protocols

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Lithiation

I've initiated comprehensive Google searches for detailed protocols, mechanistic insights, and safety data concerning 4-Chloro-3,5-dibromo-tert-butylbenzene lithiation. I'm focusing on reputable sources to ensure the accuracy and reliability of the information. My initial aim is to understand the established methods and potential challenges in this process.

Compiling Lithiation Protocols

I'm now diving into the specifics of this compound lithiation. I'm actively analyzing search results to compare various established procedures, with a keen eye on reagents, conditions, and product isolation. Simultaneously, I'm researching the underlying reaction mechanism, particularly focusing on halogen-metal exchange and substituent effects. I'm aiming to synthesize my findings into a clear, detailed guide encompassing both theory and practical protocols.

Developing a Comprehensive Guide

I'm now starting the development of a structured guide. I'm focusing on organizing my research into a clear format. I'll start with an introduction to lithiated aromatics, then go through the lithiation mechanism and step-by-step protocols. For each protocol, I'll explain the choices made for the reagents and conditions. My next steps involve data tables and diagrams for clarity. I'm aiming for a helpful resource with solid information.

4-Chloro-3,5-dibromo-tert-butylbenzene in the synthesis of polysubstituted aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by diving into Google to collect data on 4-chloro-3,5-dibromo-tert-butylbenzene. My focus is on its synthesis, properties, and reactivity, especially concerning its role in different synthetic applications.

Deepening Research & Analysis

I've moved on to scrutinizing the Google search results, aiming to pinpoint key transformations where this compound shines as a building block. Cross-coupling reactions and nucleophilic aromatic substitutions are at the forefront of my attention. My application note is taking shape, and the intro is set. I am creating experimental protocols, and designing Graphviz diagrams to illustrate reactions.

Expanding Experimental Design

I'm now fully immersed in the experimental design phase. Protocols are being fleshed out, detailing materials, equipment, and safety. I'm focusing on the chemical principles behind each step, choosing reagents with precision, and documenting my rationale. Simultaneously, I'm crafting visual reaction schemes with Graphviz and constructing useful data tables. Citations are integrated into each section, pointing back to the initial data sources.

Troubleshooting & Optimization

Troubleshooting failed Suzuki coupling with halogenated benzenes.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for failed reactions involving halogenated benzenes.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental failures in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Question 1: My reaction shows no conversion. The starting materials are recovered unchanged. What are the primary causes?

Answer:

Complete lack of reactivity in a Suzuki coupling reaction typically points to a fundamental issue with one of the core components of the catalytic cycle. The most common culprits are an inactive catalyst, issues with the base or solvent, or problems with the reagents themselves.

Possible Causes & Solutions:

  • Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. Its failure to form or its rapid decomposition is a primary cause of reaction failure.

    • Oxygen Sensitivity: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[1] Ensure your reaction setup is thoroughly degassed by performing several vacuum/inert gas backfill cycles.[1][2] Use freshly distilled and degassed solvents.

    • Precatalyst Reduction: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction is often facilitated by phosphine ligands, but issues can arise. Consider adding a small amount of a reducing agent or switching to a Pd(0) source like Pd(PPh₃)₄.

    • Ligand Degradation: Phosphine ligands are prone to oxidation.[1] Use fresh ligands from a reputable supplier and store them under an inert atmosphere.

  • Suboptimal Base or Solvent: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[2][3]

    • Base Strength & Solubility: For challenging couplings, particularly with aryl chlorides, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary.[2][3] The base must have some solubility in the reaction medium to be effective.

    • The Role of Water: While rigorously anhydrous conditions are sometimes required, a small amount of water is often beneficial and can be essential for the activity of certain bases like K₃PO₄ and for facilitating the transmetalation step.[2][4][5] Consider using a solvent system like dioxane/water or THF/water.[6]

  • Aryl Halide Reactivity: The nature of the halogenated benzene is a key factor. The general order of reactivity is I > Br > OTf >> Cl.[1][7]

    • Aryl Chlorides: These are the least reactive and require highly active catalyst systems. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2][8] For aryl chlorides, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][9]

    • Electron-Rich Aryl Halides: Electron-donating groups on the benzene ring slow down the oxidative addition step, which is often rate-determining.[2] This can be overcome by using more electron-rich and bulky ligands to promote this step.[10]

Question 2: My reaction is sluggish and gives a low yield of the desired product, along with several side products. What is happening?

Answer:

Low yields accompanied by side products suggest that while the catalytic cycle is turning over, it is either inefficient or competing with undesired reaction pathways. Identifying the major side products is key to diagnosing the problem.

Common Side Reactions & Solutions:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is replaced by a C-H bond, effectively destroying your nucleophile.[11] This is a very common failure mode, especially with electron-deficient or heteroaryl boronic acids.[1][11]

    • Diagnosis: Look for the arene corresponding to your boronic acid (Ar-H) as a byproduct.

    • Solutions:

      • Choice of Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[2] Consider using a milder base like K₃PO₄ or Cs₂CO₃.[1]

      • Anhydrous Conditions: While some water can be beneficial, excess water can promote this side reaction.[2] Ensure your solvents are appropriately dried if you suspect this is an issue.

      • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][11][12] These reagents often release the active boronic acid slowly, minimizing its concentration and thus the rate of protodeboronation.[11][13]

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules to form a symmetrical biaryl (R²-R²).

    • Diagnosis: Look for a symmetrical biaryl derived from your boronic acid.

    • Solutions:

      • Oxygen Control: This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing of your reaction mixture.[14]

      • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of homocoupling.[9]

  • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[15]

    • Diagnosis: Look for the dehalogenated starting material (Ar¹-H) as a byproduct.

    • Solutions: This can be caused by certain bases or impurities. Ensure high-purity reagents and consider screening different bases.

  • Catalyst Decomposition (Palladium Black): The formation of a black precipitate is often indicative of catalyst decomposition to palladium black, which is catalytically inactive.[10][14]

    • Diagnosis: Visual observation of a black precipitate.

    • Solutions: This can be caused by high temperatures, the presence of oxygen, or impurities.[14] Ensure thorough degassing and consider lowering the reaction temperature.

Question 3: I'm attempting to couple a sterically hindered aryl halide, and the reaction is failing. How can I address this?

Answer:

Steric hindrance presents a significant challenge to the key steps of the Suzuki coupling, particularly oxidative addition and reductive elimination.[9] Overcoming this requires a carefully selected, highly active catalyst system.

Strategies for Sterically Hindered Substrates:

  • Bulky, Electron-Rich Ligands: This is the most critical factor.[9]

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are the industry standard for these challenging transformations.[2][9] Their bulk and electron-donating properties facilitate both the oxidative addition of the hindered aryl halide and the final reductive elimination to form the sterically congested C-C bond.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes capable of facilitating difficult couplings.[2]

  • Stronger Bases and Higher Temperatures: To overcome the higher activation barriers associated with hindered substrates, more forcing conditions are often necessary.

    • Bases: Strong, non-nucleophilic bases like K₃PO₄ or sodium tert-butoxide (NaOtBu) are often effective.[16]

    • Temperature: Higher reaction temperatures (e.g., 80-110 °C) are typically required.[2]

  • Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[15]

Frequently Asked Questions (FAQs)

What is the role of the base in a Suzuki coupling?

The base is essential for the transmetalation step. There are two primary proposed mechanisms:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[3]

  • Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[3][17]

Why are phosphine ligands so important?

Tertiary phosphines are crucial ligands in Suzuki couplings for several reasons:

  • They stabilize the palladium catalyst.

  • They increase the solubility of the catalyst complex.

  • Their electronic and steric properties can be fine-tuned to modulate the reactivity of the palladium center, facilitating key steps like oxidative addition and reductive elimination.[2][10] Bulky, electron-rich phosphines are particularly effective for activating less reactive aryl chlorides and for sterically demanding couplings.[2][8][10]

How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor reaction progress.[18] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the formation of the product. For more detailed analysis, techniques like LC-MS, GC-MS, or NMR can be used to identify products and byproducts and to obtain quantitative data on reaction conversion.[18][19][20]

My boronic acid is unstable. What are my options?

Many boronic acids, especially heteroaryl and vinyl derivatives, are prone to decomposition.[12] If you suspect your boronic acid is degrading on the shelf or in the reaction, consider these options:

  • Use Fresh Reagent: Always use fresh, high-purity boronic acid.

  • Switch to a Boronate Ester: Pinacol esters are significantly more stable than the corresponding boronic acids and are often crystalline, easy-to-handle solids.[12] They can be readily prepared from the boronic acid.

  • Utilize "Slow-Release" Reagents: MIDA boronates or organotrifluoroborates are highly stable derivatives that slowly release the active boronic acid under the reaction conditions.[11][21] This strategy keeps the concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation.[11][13]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Palladium Complex) Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl-Palladium Complex) PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ (Boronic Acid/Ester) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Summary: Common Bases for Suzuki Coupling

The choice of base is critical and substrate-dependent. This table summarizes common choices and their typical applications.[3]

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃ Aryl bromides, aryl chlorides85-98%A widely used, cost-effective, and efficient base for a broad range of substrates.[3]
K₂CO₃ Aryl bromides, aryl chlorides, heteroaryl halides80-95%Another common and effective carbonate base.[3]
Cs₂CO₃ Aryl bromides, aryl chlorides, sterically hindered substrates90-99%Often provides superior results, especially for challenging substrates (the "caesium effect").[3]
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[2][3]
KOH / NaOH Aryl bromides70-90%Strong bases, but their high basicity can sometimes lead to side reactions like protodeboronation.[3]

Experimental Protocols

Standard Protocol for a Challenging Suzuki Coupling (Aryl Chloride)

This protocol is a starting point for a challenging coupling of an electron-rich aryl chloride with an arylboronic acid.

Reagents:

  • Aryl Chloride (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio, degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, base, palladium precatalyst, and ligand.[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1][2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

If your initial reaction fails, a systematic approach is essential.

Troubleshooting_Workflow Start Reaction Failed (Low or No Conversion) Check_Reagents Step 1: Verify Reagent Quality - Fresh Catalyst/Ligand? - Boronic Acid Stable? - Pure Solvents/Base? Start->Check_Reagents Check_Setup Step 2: Review Reaction Setup - Degassing Thorough? - Inert Atmosphere Maintained? - Correct Temperature? Check_Reagents->Check_Setup Analyze_Side_Products Step 3: Analyze Byproducts (TLC, LC-MS) Check_Setup->Analyze_Side_Products Optimize_Catalyst Optimize Catalyst System - Screen Ligands (e.g., Buchwald) - Change Pd Source (Pd(0) vs Pd(II)) Analyze_Side_Products->Optimize_Catalyst No Reaction/ Decomposition Optimize_Base Optimize Base/Solvent - Screen Bases (K₃PO₄, Cs₂CO₃) - Adjust Water Content Analyze_Side_Products->Optimize_Base Dehalogenation/ Low Reactivity Protect_Reagent Modify Boronic Acid - Convert to Pinacol Ester - Use MIDA Boronate Analyze_Side_Products->Protect_Reagent Protodeboronation/ Homocoupling Success Reaction Successful Optimize_Catalyst->Success Optimize_Base->Success Protect_Reagent->Success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reaction conditions involving brominated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their chemical syntheses. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights into common challenges and their solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered when working with brominated aromatic compounds in cross-coupling and lithiation reactions.

FAQ 1: My Suzuki-Miyaura coupling reaction with an aryl bromide is sluggish or not going to completion. What are the likely causes and how can I improve it?

Low yields or incomplete conversion in Suzuki-Miyaura couplings involving aryl bromides can often be traced back to several key factors.[1] The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl > F. While aryl bromides are very common substrates, optimizing conditions is crucial for success.

Potential Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all solvents and reagents are thoroughly degassed and dried. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation and homocoupling of the boronic acid partner.[1]

  • Inefficient Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The choice of base is critical here. While weaker bases like Na₂CO₃ can be effective, stronger bases such as K₃PO₄ or Cs₂CO₃ are often required to facilitate this step, especially with electron-deficient aryl bromides.[2][3]

  • Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. For aryl bromides, bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step.[4]

  • Poor Solubility: If any of the starting materials or the catalyst complex are not fully dissolved, the reaction will be slow.[1] Consider a solvent system that ensures homogeneity at the reaction temperature. Common solvents include toluene, dioxane, and DMF.[1][2]

FAQ 2: I'm observing significant homocoupling of my boronic acid and debromination of my aryl bromide in a Suzuki coupling. How can I minimize these side reactions?

These are common and frustrating side reactions that significantly lower the yield of the desired cross-coupled product.

Minimizing Side Reactions:

  • Homocoupling: This side reaction is primarily caused by the presence of oxygen.[1] Rigorous degassing of solvents and the reaction mixture is the most effective way to prevent it. Methods like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are highly recommended.[1]

  • Debromination (Protodeboronation): The replacement of the bromine atom with hydrogen can occur, particularly with aqueous bases.[1] Using anhydrous conditions and ensuring your reagents are dry can help. Alternatively, using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can prevent this side reaction.[1]

FAQ 3: In a Buchwald-Hartwig amination, my aryl bromide is unreactive. What parameters should I screen first?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction conditions. For aryl bromides, the reactivity is generally better than for aryl chlorides but not as high as for aryl iodides.[5]

Key Parameters for Optimization:

  • Catalyst System (Palladium Source & Ligand): The combination of the palladium precursor and the phosphine ligand is paramount. Using a pre-formed Pd(0) source or a precatalyst can lead to cleaner reactions.[6] Bulky, electron-rich phosphine ligands are generally effective for aryl bromides.[6]

  • Base Selection: The choice of base is critical and must be strong enough to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS).[6] However, the base must be compatible with other functional groups in your starting materials.[6]

  • Solvent and Temperature: The reaction often requires heating, typically in the range of 80-100°C.[6] Solvents like toluene, dioxane, or THF are commonly used. Ensure your chosen solvent can dissolve all reaction components.[5][6]

FAQ 4: My lithiation of a brominated aromatic compound is giving low yields of the desired product after quenching with an electrophile. What could be going wrong?

Lithium-halogen exchange is a fast and efficient way to generate aryllithium species, but the reaction is very sensitive to conditions.[7]

Troubleshooting Lithiation Reactions:

  • Reagent Quality: Organolithium reagents like n-BuLi and t-BuLi are extremely reactive towards moisture and oxygen.[7] It is crucial to use fresh, properly titrated reagents and strictly anhydrous solvents (like THF).[7]

  • Temperature Control: These reactions are typically performed at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions.[7][8] Maintaining this low temperature throughout the addition of the organolithium and the electrophile is critical.

  • Reaction Time: Allow sufficient time for the lithium-halogen exchange to go to completion (typically 30-60 minutes at -78 °C) before adding the electrophile.[7]

II. Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Troubleshooting Low Yield in Cross-Coupling Reactions

Low yields are a common issue in cross-coupling reactions. The following decision tree can help diagnose and solve the problem.

Troubleshooting_Low_Yield start Low Yield in Cross-Coupling check_reagents Are all reagents pure and dry? start->check_reagents check_atmosphere Was the reaction run under a strictly inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents Purify/dry all reagents and solvents. check_reagents->purify_reagents No optimize_catalyst Is the catalyst system (Pd source and ligand) appropriate? check_atmosphere->optimize_catalyst Yes degas_setup Thoroughly degas all solvents and use an inert gas glovebox or Schlenk line. check_atmosphere->degas_setup No optimize_base Is the base suitable for the specific reaction and substrates? optimize_catalyst->optimize_base Yes screen_catalysts Screen different Pd sources and ligands (e.g., bulky, electron-rich phosphines). optimize_catalyst->screen_catalysts No optimize_solvent_temp Are the solvent and temperature optimized? optimize_base->optimize_solvent_temp Yes screen_bases Screen a range of bases (e.g., carbonates, phosphates, alkoxides). optimize_base->screen_bases No success Improved Yield optimize_solvent_temp->success Yes screen_conditions Screen different solvents and vary the reaction temperature. optimize_solvent_temp->screen_conditions No

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Troubleshooting Side Reactions

The formation of unwanted byproducts can be minimized by carefully controlling the reaction conditions.

Side Reaction Common Cause(s) Recommended Solution(s)
Homocoupling of Boronic Acid Presence of oxygen.[1]Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas.[1]
Debromination Presence of water, especially with aqueous bases.[1]Use anhydrous solvents and reagents. Consider using more stable boronic esters or trifluoroborate salts.[1]
Hydrodehalogenation Beta-hydride elimination from the amide in Buchwald-Hartwig amination.[9]Choose a ligand that promotes reductive elimination over beta-hydride elimination.
Formation of Phenol (from Aryl Bromide) Reaction with hydroxide ions from the base.Use a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃).

III. Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine the aryl bromide (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10][11]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Aryl Bromide, Boronic Acid, and Base inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst System solvent->catalyst heat Heat with Stirring catalyst->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

General Procedure for Lithiation of an Aryl Bromide

Safety Note: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.[12] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[12][13][14]

  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of argon or nitrogen.

  • Addition of Reactant and Solvent: Add the aryl bromide (1.0 eq) to the flask, followed by anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.[7]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.[7]

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.[7]

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise while maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.[7]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by an appropriate method such as flash column chromatography or distillation.[10][11]

IV. Safety Considerations

Working with brominated compounds and the reagents used in their transformation requires strict adherence to safety protocols.

  • Bromine and Brominating Agents: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[12][15] Always handle it in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves (fluorinated rubber for liquid bromine, nitrile for aqueous solutions).[12][14] Have a spill kit with a neutralizing agent readily available.

  • Organolithium Reagents: These reagents are pyrophoric and react violently with water and air.[7] They must be handled under a strictly inert atmosphere.

  • Palladium Catalysts: While generally not as acutely hazardous as the reagents above, palladium catalysts can be toxic and should be handled with care. Avoid inhalation of fine powders.

V. References

  • Standard Operating Procedure_Bromine.docx. (n.d.). Retrieved from Google search.

  • Bromination safety. (2024, June 6-7). YouTube.

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.

  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. (n.d.). Benchchem.

  • SpaGuard® Brominating Concentrate. (2009, September 18).

  • Bromine | Chemical Emergencies. (2024, September 6). CDC.

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. (n.d.). PubMed Central.

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate.

  • (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021, March 1). ResearchGate.

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.

  • Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (n.d.). Benchchem.

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing).

  • Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. (n.d.). PMC - NIH.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021, February 26). R Discovery.

  • Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Bromides. (n.d.). Benchchem.

  • Catalyst Selection for Cross-Coupling with 3-Bromoselenophene: A Technical Support Center. (n.d.). Benchchem.

  • Optimization of Suzuki-Miyaura coupling reaction (reactions carried out...). (n.d.). ResearchGate.

  • Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. (2025, August 6). ResearchGate.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.

  • Method for purifying a bromine compound. (n.d.). Google Patents.

  • Heck Reaction—State of the Art. (n.d.). MDPI.

  • Buchwald–Hartwig amination. (n.d.). Wikipedia.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

  • lithiation of simple aromatics and heterocycles ahmed fekri, gamal a. el-hiti and keith smith school of chemistry, cardiff university. (n.d.). ResearchGate.

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18).

  • Bromine purification process. (n.d.). Google Patents.

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar.

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH.

  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024, February 21). YouTube.

  • Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. (2023, November 6). ResearchGate.

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021, September 15). Organometallics - ACS Publications.

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal.

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024, November 15). The Journal of Organic Chemistry - ACS Publications.

References

Technical Support Center: Purification of 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3,5-dibromo-tert-butylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this polysubstituted aromatic compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a specialty chemical often used as a building block in organic synthesis.[1] Its nonpolar nature and the presence of a bulky tert-butyl group can present unique challenges during purification. Common impurities often arise from the synthetic route, which typically involves electrophilic aromatic substitution reactions. These impurities may include unreacted starting materials, regioisomers, or products of over- or under-halogenation.

This guide provides practical, field-proven advice on the most effective purification techniques—recrystallization and column chromatography—and addresses specific issues you may encounter.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My this compound is not crystallizing from solution, even after cooling. What should I do?

A1: This is a common issue that can often be resolved by addressing a few key factors:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate crystal nucleation.

  • Seeding: If you have a small crystal of pure product from a previous batch, adding it to the cooled solution (seeding) can provide a template for crystal growth.

  • Solvent Volume: You may have used too much solvent. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can increase the concentration and promote crystallization.

  • Cooling Technique: Ensure slow cooling. Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Q2: An oil has formed instead of crystals during recrystallization. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some strategies to prevent this:

  • Increase Solvent Volume: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.

  • Change Solvent System: The chosen solvent may not be ideal. A solvent in which the compound is slightly less soluble at higher temperatures might be a better choice. Consider a mixed solvent system. For nonpolar compounds like this, a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be effective. Dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Q3: My yield is very low after recrystallization. What are the likely causes?

A3: Low yield can be frustrating, but it's often preventable. Consider the following:

  • Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Adding a slight excess of hot solvent before filtration can also help.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Column Chromatography Troubleshooting

Q4: I'm having trouble separating this compound from a very similar impurity using column chromatography.

A4: Separating closely related nonpolar compounds can be challenging. Here are some advanced techniques:

  • Optimize the Mobile Phase: For nonpolar compounds, a mobile phase of hexane or petroleum ether with a very small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. You may need to experiment with very subtle changes in the solvent ratio (e.g., 99:1 vs. 98:2 hexane:ethyl acetate). A very slow gradient elution can also improve separation.

  • Stationary Phase: Standard silica gel is typically effective. However, for difficult separations, consider using alumina (neutral or basic) which can offer different selectivity.

  • Column Dimensions: A long, thin column will provide better separation than a short, wide one for a given amount of stationary phase.

  • Flow Rate: A slower flow rate generally leads to better resolution as it allows more time for the equilibrium between the stationary and mobile phases to be established.

Q5: My compound is stuck on the column and won't elute.

A5: This can happen for a few reasons:

  • Insufficiently Polar Mobile Phase: If your compound is slightly more polar than anticipated, the initial mobile phase may not be strong enough to elute it. Gradually increasing the polarity of the eluent should solve this. For example, you can increase the percentage of ethyl acetate in your hexane mobile phase.

  • Compound Decomposition: Although less common for this stable compound, some molecules can decompose on the acidic surface of silica gel. If you suspect this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the bromination of 4-chloro-tert-butylbenzene. Potential impurities include:

  • Unreacted Starting Material: 4-chloro-tert-butylbenzene.

  • Monobrominated species: e.g., 4-chloro-3-bromo-tert-butylbenzene.

  • Over-brominated species: e.g., 4-chloro-3,5,X-tribromo-tert-butylbenzene.

  • Regioisomers: Bromination at other positions on the aromatic ring, although the directing effects of the substituents make the 3 and 5 positions most likely.

  • Residual Bromine: Excess brominating agent (e.g., Br₂) may be present. This can often be removed by a wash with a reducing agent like sodium thiosulfate solution during the workup.[2]

Q2: What is the best purification method for this compound on a laboratory scale?

A2: Both recrystallization and column chromatography are effective methods.

  • Recrystallization is often preferred for larger quantities if a suitable solvent system can be found, as it is generally less labor-intensive and uses less solvent than chromatography. Hexane or petroleum ether are good starting points for solvent screening.[2]

  • Column chromatography is excellent for separating mixtures with closely related impurities and for smaller scale purifications. It offers a higher degree of purification if optimized correctly.

Q3: What are the key safety precautions when handling this compound and the solvents used for its purification?

A3: Always consult the Safety Data Sheet (SDS) for detailed information. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents like hexane and dichloromethane.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁Br₂ClECHEMI
Molecular Weight 326.45 g/mol ECHEMI
Predicted Boiling Point 287.6 ± 35.0 °CECHEMI
Predicted Density 1.628 ± 0.06 g/cm³ECHEMI

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a nonpolar solvent such as hexane or heptane. If it is insoluble at room temperature, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. For this compound, a mixture of hexane and ethyl acetate (e.g., 98:2) is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the "slurry method." This involves making a slurry of the silica gel in the chosen mobile phase and pouring it into the column, allowing it to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel and load the dry powder onto the column).

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization High Yield Expected column_chromatography Column Chromatography start->column_chromatography High Purity Needed / Complex Mixture purity_check Check Purity (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity >98% further_purification Further Purification Needed purity_check->further_purification Purity <98% end End pure_product->end further_purification->column_chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield solution1 Scratch Flask / Seed / Reduce Solvent no_crystals->solution1 solution2 Increase Solvent / Change Solvent System oiling_out->solution2 solution3 Use Minimum Hot Solvent / Pre-heat Funnel / Wash with Cold Solvent low_yield->solution3

Caption: Troubleshooting common recrystallization problems.

References

Technical Support Center: Improving Yield in Friedel-Crafts Alkylation of Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the alkylation of halogenated benzenes. Here, we address common challenges and provide field-proven solutions to enhance reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to specific issues you may encounter during your experiments.

Q1: Why are my yields for the Friedel-Crafts alkylation of chlorobenzene consistently low compared to benzene?

A1: This is an expected outcome due to the electronic properties of the halogen substituent. Halogens are moderately deactivating towards electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylation.[1][2][3] This deactivation stems from two opposing electronic effects:

  • Inductive Effect (-I): Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bond. This effect reduces the ring's nucleophilicity, making it less reactive towards the electrophilic carbocation. This inductive withdrawal is the dominant effect and is responsible for the overall deactivation and slower reaction rates compared to benzene.[1][4][5]

  • Resonance Effect (+R): The halogen's lone pairs of electrons can be donated to the pi-system of the benzene ring. This resonance donation increases electron density, particularly at the ortho and para positions.[4][6]

However, for halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, leading to a net deactivation of the ring and consequently, lower reaction rates and yields.[1][4]

Q2: My reaction produces a mixture of ortho and para isomers. How can I improve the regioselectivity and favor the para product?

A2: While halogens are deactivating, they are ortho, para-directors.[3][5][6][7] This is because the resonance effect, although weaker than the inductive effect, stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions.[4][8] An additional resonance structure can be drawn where the halogen's lone pair stabilizes the positive charge, which is not possible for meta-attack.[8]

Several factors influence the ratio of ortho to para products:

  • Steric Hindrance: This is the most significant factor. The para position is less sterically hindered than the ortho positions, which are adjacent to the halogen substituent. Therefore, the incoming alkyl group will preferentially attack the para position, especially if the alkylating agent or the halogen itself is bulky. For instance, in the alkylation of chlorobenzene, the para isomer is typically the major product.[9]

  • Temperature: Lower reaction temperatures can sometimes increase selectivity for the para isomer. At higher temperatures, the reaction may have enough energy to overcome the steric barrier for ortho substitution more frequently.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid can influence the ortho/para ratio, although this effect is generally less pronounced than sterics.

Strategy for Maximizing Para-Substitution: To favor the para product, use the least hindered conditions possible. This includes selecting an appropriate alkylating agent and maintaining a controlled, often lower, reaction temperature. In many cases, the para isomer can be readily separated from the ortho isomer by crystallization or chromatography due to differences in polarity and crystal lattice packing.

Q3: I am observing significant amounts of di- and tri-alkylated products. How can I favor mono-alkylation?

A3: This problem, known as polyalkylation , is a classic limitation of Friedel-Crafts alkylation.[10][11][12] It occurs because the newly added alkyl group is an electron-donating group. This activates the aromatic ring, making the mono-alkylated product more reactive than the original halogenated benzene starting material.[13][14] Consequently, the product competes with the starting material for the electrophile, leading to multiple substitutions.

To minimize polyalkylation, consider the following strategies:

  • Use a Large Excess of the Aromatic Substrate: By using the halogenated benzene as the limiting reagent, you increase the statistical probability that the electrophile will encounter a molecule of the starting material rather than the more reactive mono-alkylated product.[15]

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of subsequent alkylations. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop it once the desired mono-alkylated product is maximized.

  • Alternative Synthesis Route: For a definitive solution that guarantees mono-substitution, use the Friedel-Crafts Acylation followed by reduction. This is discussed in the next question.

Q4: My intended product is a straight-chain alkylhalobenzene, but I'm isolating a branched isomer. How can I prevent this rearrangement?

A4: You are observing another major limitation of Friedel-Crafts alkylation: carbocation rearrangement .[11][12][16][17] The reaction proceeds through a carbocation intermediate.[18][19] Primary and secondary carbocations are prone to rearranging via 1,2-hydride or 1,2-methyl shifts to form a more stable secondary or tertiary carbocation.[17][20][21] For example, attempting to alkylate chlorobenzene with 1-chloropropane will yield primarily the isopropyl-substituted product, not the n-propyl product.

G cluster_0 Direct Alkylation Problem cluster_1 Acylation-Reduction Solution A Primary Alkyl Halide + Lewis Acid B Primary Carbocation (Unstable) A->B C 1,2-Hydride Shift B->C D Secondary Carbocation (More Stable) C->D E Rearranged Product D->E F Acyl Halide + Lewis Acid G Acylium Ion (Resonance Stabilized, No Rearrangement) F->G H Aromatic Ketone G->H I Clemmensen or Wolff-Kishner Reduction H->I J Desired Straight-Chain Product I->J

The Definitive Solution: Friedel-Crafts Acylation Followed by Reduction

To synthesize straight-chain alkylated arenes without rearrangement, a two-step sequence is the most reliable method:[15][20][22]

  • Friedel-Crafts Acylation: First, perform a Friedel-Crafts acylation using an appropriate acyl halide or anhydride. The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[14][22] Furthermore, the resulting ketone product has an electron-withdrawing acyl group, which deactivates the ring and prevents polyacylation.[23][24]

  • Reduction: The ketone is then reduced to the desired alkyl group. Two common methods are:

    • Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.

    • Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) at high temperatures.

This acylation-reduction sequence provides a robust and predictable method for introducing primary alkyl chains onto halogenated benzenes.[25][26]

Q5: What are the optimal reaction conditions (catalyst, solvent, temperature) for alkylating halogenated benzenes?

A5: Optimizing conditions is key to overcoming the reduced reactivity of halogenated benzenes.

ParameterRecommendationRationale & Key Considerations
Lewis Acid Catalyst Strong Lewis acids like AlCl₃ or FeCl₃ are typically required.[18][27]Halogenated benzenes are deactivated, so a potent catalyst is necessary to generate the carbocation electrophile efficiently. The reactivity of alkyl halides generally follows RF > RCl > RBr > RI.[11][12][16] Ensure the catalyst is anhydrous, as moisture will deactivate it.[23]
Catalyst Stoichiometry Often requires stoichiometric or even excess amounts .Unlike a true catalyst, the Lewis acid can form complexes with the halogen on the aromatic ring or with trace water, reducing its activity. For alkylations, slightly more than catalytic amounts are common, while acylations often require stoichiometric amounts because the product ketone complexes with the Lewis acid.[23][26]
Solvent Anhydrous, non-coordinating solvents such as dichloromethane (CH₂Cl₂) , carbon disulfide (CS₂) , or nitrobenzene .The solvent must be inert to the strong Lewis acid and the reaction conditions. Using excess halogenated benzene as the solvent is also a common and effective strategy to prevent polyalkylation.
Temperature Typically start at low temperatures (0 °C to 5 °C ) during reagent addition, then allow to warm to room temperature or reflux gently.Initial cooling helps control the initial exothermic reaction and can improve selectivity. The reaction may then require heating to overcome the activation energy due to the deactivated substrate. Monitor progress to determine the optimal temperature profile.
Reagent Purity Use anhydrous reagents and solvents .Water will quench the Lewis acid catalyst and hydrolyze the alkylating agent. Ensure all glassware is thoroughly dried.[23]

Experimental Protocols

Protocol 1: Alkylation of Chlorobenzene with t-Butyl Chloride (Mono-alkylation, No Rearrangement)

This protocol describes the synthesis of 4-chloro-tert-butylbenzene, a reaction where rearrangement is not possible and polyalkylation can be controlled.

G Setup 1. Assemble Dry Apparatus under Inert Atmosphere Reagents 2. Charge Flask with AlCl₃ and Chlorobenzene Setup->Reagents Cool 3. Cool to 0°C Reagents->Cool Addition 4. Add t-Butyl Chloride Dropwise Cool->Addition Reaction 5. Stir at 0°C, then Warm to Room Temp Addition->Reaction Quench 6. Quench with Ice/HCl Reaction->Quench Extract 7. Extract with CH₂Cl₂ Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry over MgSO₄ and Concentrate Wash->Dry Purify 10. Purify by Distillation or Chromatography Dry->Purify

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Reagent Addition: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 6.7 g, 50 mmol). Add a large excess of chlorobenzene (100 mL, ~980 mmol) to the flask.

  • Cooling: Cool the stirred suspension to 0°C in an ice-water bath.

  • Substrate Addition: Add t-butyl chloride (5.5 mL, 50 mmol) to the addition funnel. Add it dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 50 mL of 1 M HCl. Stir until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. The excess chlorobenzene acts as the organic layer. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 2 M NaOH, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent and excess chlorobenzene by rotary evaporation (or fractional distillation).

  • Purification: Purify the resulting crude product by vacuum distillation to yield 4-chloro-tert-butylbenzene.

Protocol 2: Acylation-Reduction of Bromobenzene to Synthesize n-Propylbromobenzene

This protocol demonstrates the robust method to introduce a primary alkyl group without rearrangement.

Step-by-Step Methodology:

Part A: Friedel-Crafts Acylation

  • Apparatus Setup: Use the same dry apparatus setup as in Protocol 1.

  • Reagent Addition: To the flask, add anhydrous AlCl₃ (16.0 g, 120 mmol) and 100 mL of anhydrous dichloromethane. Cool the suspension to 0°C.

  • Substrate Addition: In the addition funnel, prepare a solution of propanoyl chloride (8.8 mL, 100 mmol) and bromobenzene (15.7 g, 100 mmol) in 50 mL of anhydrous dichloromethane.

  • Reaction: Add the solution dropwise to the AlCl₃ suspension over 30 minutes at 0°C. After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by pouring it onto a mixture of 150 g of ice and 50 mL of concentrated HCl. Separate the organic layer, extract the aqueous layer with dichloromethane, and wash the combined organic layers with water and brine. Dry over MgSO₄ and concentrate to obtain the crude 1-(4-bromophenyl)propan-1-one. This is often pure enough for the next step.

Part B: Wolff-Kishner Reduction

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the crude ketone from Part A, hydrazine hydrate (15 mL, 300 mmol), and 100 mL of diethylene glycol.

  • Reaction: Add potassium hydroxide (KOH) pellets (16.8 g, 300 mmol) and heat the mixture to reflux (around 180-200°C) for 3-4 hours. Water and excess hydrazine will distill off.

  • Work-up: Cool the reaction mixture, add 100 mL of water, and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined ether layers with dilute HCl and then brine. Dry over MgSO₄, concentrate, and purify by vacuum distillation to yield 1-bromo-4-(n-propyl)benzene.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in the cross-coupling of sterically hindered aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to overcome synthetic hurdles and achieve your target molecules with greater efficiency and success.

Introduction: The Challenge of Steric Hindrance in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. However, when substrates possess significant steric bulk, particularly ortho-substituents on an aryl halide, the efficiency of these reactions can be severely compromised. Steric hindrance impedes key steps in the catalytic cycle, primarily the oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination to form the desired product. This often leads to low yields, slow reaction times, and the formation of unwanted byproducts.

This guide will provide a structured approach to catalyst selection and reaction optimization for these challenging substrates, focusing on the interplay between the palladium precursor, the ligand, and the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a cross-coupling reaction with a sterically hindered aryl halide?

A1: The primary challenges stem from the steric clash between the bulky substrate and the palladium catalyst. This manifests in several ways:

  • Slow Oxidative Addition: The palladium(0) catalyst struggles to insert into the carbon-halogen bond due to the physical blockage from ortho-substituents.

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new bond is formed and the product is released, can also be sterically hindered, slowing down catalyst turnover.

  • Increased Side Reactions: Under forcing conditions (e.g., high temperatures) required to overcome steric barriers, side reactions such as hydrodehalogenation (replacement of the halide with hydrogen) and catalyst decomposition become more prevalent.[1]

Q2: What is the general strategy for selecting a catalyst system for a sterically hindered cross-coupling reaction?

A2: The key is to employ a catalyst system that is both highly active and sterically accommodating. This typically involves the use of a palladium precursor in combination with a bulky, electron-rich ligand.[2][3]

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts). The choice of precursor can influence catalyst activation and stability.

  • Ligand: The ligand is the most critical component.[3] Sterically demanding and electron-donating ligands are essential.[4] These ligands promote the formation of highly reactive, low-coordinate palladium species that can more readily undergo oxidative addition and reductive elimination.[4] Popular classes of ligands include bulky phosphines (e.g., Buchwald-type biarylphosphines, trialkylphosphines) and N-heterocyclic carbenes (NHCs).[4][5][6]

Q3: What are the advantages of using bulky phosphine ligands versus N-heterocyclic carbene (NHC) ligands?

A3: Both bulky phosphines and NHCs are effective for hindered cross-couplings, but they have different characteristics:

  • Bulky Phosphine Ligands: This class, including Buchwald's biarylphosphines (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(tBu)₃), are known for their strong electron-donating ability and large cone angles.[4][5] This combination accelerates both oxidative addition and reductive elimination. The wide variety of available phosphine ligands allows for fine-tuning of the catalyst's steric and electronic properties.[4][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often form very stable palladium complexes.[4][7][8] This stability can lead to higher catalyst turnover numbers and resistance to decomposition at elevated temperatures. The "flexible steric bulk" of some NHC ligands can be particularly advantageous for accommodating hindered substrates.[4][9]

The optimal choice between a phosphine and an NHC ligand can be substrate-dependent and may require screening.

Q4: How does the choice of base impact the reaction?

A4: The base plays a crucial role in the transmetalation step of many cross-coupling reactions (e.g., Suzuki-Miyaura) and in the deprotonation of the nucleophile in others (e.g., Buchwald-Hartwig). For sterically hindered substrates, a stronger, non-nucleophilic base is often required. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu). The solubility of the base in the reaction solvent is also a critical factor.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is the most common issue when dealing with sterically hindered substrates. The following flowchart outlines a systematic approach to troubleshooting this problem.

troubleshooting_low_conversion start Low/No Conversion q1 Is the Catalyst System Appropriate? start->q1 a1_yes Increase Ligand Bulk/Donating Ability (e.g., XPhos, SPhos, RuPhos, NHCs) q1->a1_yes No q2 Are Reaction Conditions Optimal? q1->q2 Yes a1_yes->q2 a2_yes Increase Temperature Increase Reaction Time Screen Solvents (e.g., Toluene, Dioxane, THF) q2->a2_yes No q3 Is the Base Effective? q2->q3 Yes a2_yes->q3 a3_yes Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Ensure Anhydrous Conditions q3->a3_yes No q4 Is Catalyst Deactivation Occurring? q3->q4 Yes a3_yes->q4 a4_yes Use a Precatalyst Increase Catalyst Loading Ensure Inert Atmosphere q4->a4_yes Yes

Caption: Troubleshooting workflow for low conversion.

Detailed Explanation:

  • Catalyst System Evaluation: For di-ortho-substituted aryl halides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[10] Switching to a more specialized system with bulky, electron-rich ligands is the first and most critical step.[11][12] The Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and sterically demanding N-heterocyclic carbene (NHC) ligands are designed for these challenging couplings.[5][6][10]

  • Optimization of Reaction Conditions:

    • Temperature: Sterically hindered couplings often require higher temperatures (80-120 °C) to overcome the activation energy barrier for oxidative addition.

    • Solvent: Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred. Solvent screening can have a significant impact on yield.

    • Concentration: Ensure the reaction is not too dilute, as this can slow down bimolecular steps in the catalytic cycle.

  • Base Selection: The choice of base is critical. For Suzuki couplings, anhydrous potassium phosphate (K₃PO₄) is often a good starting point.[13] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium or lithium tert-butoxide is typically required.

  • Catalyst Deactivation: Bulky ligands not only enhance reactivity but also stabilize the palladium center, preventing decomposition. If deactivation is suspected, consider using a pre-formed palladium-ligand complex (precatalyst) which can be more stable and efficient at initiating the catalytic cycle. Also, ensure rigorous exclusion of air and moisture, as oxygen can oxidize the active Pd(0) species.

Problem 2: Formation of Hydrodehalogenation Byproduct

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, especially with electron-rich aryl halides.

Causality: This side reaction can occur through several pathways, including a competing reaction with trace water or other proton sources, or via β-hydride elimination from certain coupling partners followed by reductive elimination.[14]

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the base under vacuum.

  • Choice of Base: Avoid using hydroxide bases if possible. A bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to suppress hydrodehalogenation in certain Buchwald-Hartwig aminations.[1]

  • Ligand Modification: In some cases, the ligand can influence the propensity for hydrodehalogenation. Screening different bulky ligands may be beneficial.

  • Coupling Partner Stability: For Suzuki reactions, ensure the boronic acid is not degrading. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

Problem 3: β-Hydride Elimination with Alkyl Coupling Partners

When coupling sterically hindered aryl halides with alkyl organometallics (e.g., in Suzuki-Miyaura reactions with alkylboronic acids), β-hydride elimination can be a significant competing pathway, leading to the formation of an alkene and a reduced aryl halide.[14][15]

Causality: After transmetalation, if the alkyl group has a hydrogen atom on the β-carbon, the palladium center can abstract this hydrogen, forming a palladium-hydride species and releasing an alkene. This is often favored with sterically congested substrates.[15]

Troubleshooting Steps:

  • Ligand Choice: The use of very bulky ligands is crucial to disfavor the conformation required for β-hydride elimination and to promote the desired reductive elimination. The AntPhos ligand, with its rigid anthracenyl backbone, has been shown to be particularly effective in suppressing this side reaction in sterically demanding aryl-alkyl Suzuki couplings.[15]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired C-C bond formation.

  • Use of Alkyltrifluoroborates: Potassium alkyltrifluoroborates can be more stable alternatives to alkylboronic acids and may give cleaner reactions in some cases.

Experimental Protocols

General Protocol for High-Throughput Screening of Ligands for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is designed for the parallel screening of multiple ligands to identify the optimal catalyst system for a challenging Suzuki-Miyaura reaction.

Materials:

  • Palladium precursor stock solution (e.g., 0.02 M Pd₂(dba)₃ in anhydrous toluene)

  • Ligand stock solutions (e.g., 0.04 M of various bulky phosphine or NHC ligands in anhydrous toluene)

  • Aryl halide stock solution (e.g., 0.5 M in anhydrous toluene)

  • Boronic acid

  • Base (e.g., K₃PO₄, finely ground and dried)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction block with vials and stir bars

Procedure:

  • Preparation (in a glovebox): a. To each reaction vial, add the appropriate amount of base (e.g., 1.5 mmol). b. Add the boronic acid (e.g., 0.75 mmol).

  • Ligand and Precursor Addition: a. Dispense the palladium precursor stock solution into each vial (e.g., 50 µL, 0.001 mmol Pd). b. Dispense the respective ligand stock solution into each vial (e.g., 50 µL, 0.002 mmol ligand). The L:Pd ratio is a critical parameter to screen.

  • Initiation of Reaction: a. Add the aryl halide stock solution to each vial (e.g., 1.0 mL, 0.5 mmol). b. Add additional anhydrous solvent to reach the desired concentration.

  • Reaction Execution: a. Seal the reaction vials. b. Place the reaction block on a pre-heated hot plate stirrer and run the reaction at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: a. After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Data Presentation

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-triisopropylbenzene with Phenylboronic Acid
EntryLigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10024<5
2P(tBu)₃Pd₂(dba)₃K₃PO₄Toluene1001865
3SPhosPd(OAc)₂K₃PO₄Toluene1001292
4XPhosPd(OAc)₂K₃PO₄Toluene1001295
5IPr (NHC)Pd(OAc)₂K₃PO₄Toluene1001688

This is representative data compiled from typical outcomes in the literature and should be used as a guide for ligand selection.

Catalytic Cycle Visualization

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex Ar-Pd(II)-X      |     L₂ ox_add->pd_complex hindrance1 Steric hindrance slows this step significantly ox_add->hindrance1 transmetal Transmetalation pd_complex->transmetal R'-B(OH)₂ Base pd_r_complex Ar-Pd(II)-R'      |     L₂ transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Ar-R' red_elim->product hindrance2 Bulky ligands (L) accelerate this step red_elim->hindrance2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3,5-dibromo-tert-butylbenzene. Halogenated arenes are critical intermediates in modern chemistry, serving as versatile building blocks for pharmaceuticals and advanced materials.[1] Achieving high purity is paramount for the success of subsequent synthetic transformations. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this polysubstituted benzene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis, typically an electrophilic aromatic substitution (bromination) on 4-chloro-tert-butylbenzene, can lead to several impurities:

  • Unreacted Starting Material: 4-chloro-tert-butylbenzene.

  • Monobrominated Isomer: 4-Chloro-3-bromo-tert-butylbenzene is the most probable regioisomeric byproduct from incomplete reaction.

  • Over-brominated Species: If reaction conditions are not carefully controlled, trace amounts of tribrominated products could form.

  • Other Isomers: While the directing effects of the chloro and tert-butyl groups strongly favor 3,5-dibromination, minor isomers can form under certain conditions.[2][3] The bulky tert-butyl group sterically hinders the ortho positions (2 and 6), and the chloro group directs ortho/para, making the 3 and 5 positions the most electronically favorable and accessible sites for bromination.

  • Residual Reagents & Color: Excess bromine and residual catalyst (e.g., iron) can persist, often imparting a yellow or brown color to the crude product.

Q2: Why are isomeric impurities, like the monobrominated byproduct, particularly difficult to remove?

A2: Isomeric impurities present a significant purification challenge because they often have very similar physical properties to the desired product.[4][5] Their polarity, solubility, and boiling points can be nearly identical, making separation by standard techniques like single-solvent recrystallization or basic column chromatography difficult.[5] Effective separation relies on exploiting subtle differences in these properties through more advanced or carefully optimized methods.[4]

Q3: What are the primary purification methods recommended for this compound?

A3: A multi-step purification strategy is often most effective:

  • Aqueous Workup: Initial washing of the crude reaction mixture with a reducing agent solution (e.g., sodium bisulfite) to quench excess bromine, followed by a water wash to remove inorganic salts.

  • Recrystallization: An excellent technique for removing small amounts of impurities and for obtaining a highly crystalline final product, provided the impurities have sufficiently different solubilities.[6][7]

  • Flash Column Chromatography: The most powerful method for separating components of a mixture based on their differential adsorption to a stationary phase.[8][9] This is often necessary to remove isomeric impurities or significant amounts of starting material.[10]

Q4: How can I effectively monitor the progress and success of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[8][11] By spotting the crude mixture, purified fractions, and a reference standard (if available) on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate mixtures), you can visualize the separation of the product from impurities. Fractions collected from a column can be analyzed by TLC to determine which ones contain the pure product.[8] Final purity should be confirmed by analytical techniques such as NMR spectroscopy, GC-MS, or HPLC.

Troubleshooting Guide: Experimental Issues & Solutions

Problem 1: My crude product is a dark brown or reddish oil/solid, not the expected pale yellow solid.

  • Probable Cause: This coloration is almost always due to residual elemental bromine (Br₂) or highly conjugated, high-molecular-weight byproducts. Bromine can remain trapped in the product matrix.

  • Recommended Solution:

    • Quench Excess Bromine: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). Continue washing until the organic layer becomes colorless or pale yellow.

    • Charcoal Treatment (for stubborn color): If the color persists after washing, it may be due to organic impurities. Dissolve the product in the minimum amount of hot solvent intended for recrystallization. Add a very small amount of activated charcoal (1-2% by weight) to the hot solution.[12] Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.[12]

    • Proceed to Crystallization: Allow the decolorized filtrate to cool slowly to induce crystallization.

Problem 2: NMR analysis shows my product is contaminated with >10% of the starting material, 4-chloro-tert-butylbenzene.

  • Probable Cause: The bromination reaction did not go to completion. This can be due to insufficient reaction time, low temperature, or deactivated catalyst.

  • Recommended Solution: Flash column chromatography is the most effective method for this separation.[13][14] The starting material is significantly less polar than the dibrominated product.

    • Stationary Phase: Silica gel is the standard choice.[9]

    • Mobile Phase: Start with a non-polar solvent system. Pure hexanes or petroleum ether should elute the non-polar starting material first.

    • Elution Strategy: After the starting material has been completely eluted (as monitored by TLC), the polarity of the mobile phase can be gradually increased by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane to elute the desired this compound.[8]

Compound Relative Polarity Expected Elution Order (from Silica Gel)
4-chloro-tert-butylbenzeneLowFirst
4-Chloro-3-bromo-tert-butylbenzeneIntermediateSecond
This compound Higher Third

Problem 3: Recrystallization is not working. The product "oils out" or the recovery is extremely low.

  • Probable Cause:

    • Oiling Out: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. The presence of significant impurities can also depress the melting point, exacerbating this issue.

    • Low Recovery: The chosen solvent is too good; the product has high solubility even at low temperatures.[6] Alternatively, too much solvent was used during the dissolution step.

  • Recommended Solution:

    • Solvent Selection is Key: The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold. For halogenated aromatics, common choices include hexanes, ethanol, methanol, or isopropanol.[15][16]

    • Address Oiling Out: If the product oils out, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal formation. Seeding the solution with a pure crystal can also help initiate crystallization.[7]

    • Improve Recovery: Use the absolute minimum volume of hot solvent required to fully dissolve the solid. After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal precipitation before filtration.

    • Consider a Two-Solvent System: If a single good solvent cannot be found, use a two-solvent system (e.g., Dichloromethane/Hexane or Ethanol/Water).[4][7] Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble). Then, slowly add the "bad" solvent (the "antisolvent," in which it is poorly soluble) dropwise to the warm solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow to cool slowly.

Detailed Experimental Protocols

Protocol 1: High-Recovery Recrystallization

  • Solvent Selection: Test solubility of a small sample in various solvents (e.g., ethanol, hexane, isopropanol) to find one that requires heating for dissolution and forms precipitate upon cooling.

  • Dissolution: Place the crude, decolorized solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture on a hot plate with swirling, until the solid just dissolves. Do not add a large excess of solvent.[12]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Large, pure crystals are favored by slow cooling. Rapid cooling traps impurities.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Flash Column Chromatography for Isomer Separation

  • TLC Analysis: First, determine an optimal solvent system using TLC. The goal is to find a system where the desired product has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.[13] A mixture of hexanes and ethyl acetate (e.g., 98:2 or 95:5) is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load this concentrated solution onto the top of the silica bed.

  • Elution: Begin eluting with the non-polar mobile phase. Collect fractions continuously and monitor them by TLC. Less polar impurities (like starting material) will elute first.[10]

  • Gradient Elution (Optional): If the desired product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to speed up its elution.[8]

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Visual Workflow: Purification Strategy

The following diagram outlines a decision-making process for purifying the crude product from the synthesis of this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Pre-treatment cluster_purification Primary Purification cluster_end Final Product Crude_Product Crude Reaction Product Workup Aqueous Wash (e.g., NaHSO3) Crude_Product->Workup Quench Br2 & Salts Analysis Analyze Impurity Profile (TLC, NMR) Chromatography Flash Column Chromatography Analysis->Chromatography Isomers or >5% Starting Material Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities Only (<5%) Workup->Analysis Chromatography->Recrystallization Polish Fractions Pure_Product Pure Product (>99%) Chromatography->Pure_Product If fractions are sufficiently pure Recrystallization->Pure_Product

Caption: Decision workflow for purification of this compound.

References

Preventing debromination in reactions with 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3,5-dibromo-tert-butylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyhalogenated aromatic compound. Our focus is to provide in-depth troubleshooting advice and practical solutions to prevent a common and frustrating side reaction: unwanted debromination.

Troubleshooting Guide: Preventing Unwanted Debromination

Unwanted loss of bromine atoms (hydrodehalogenation or reductive dehalogenation) can lead to significant yield reduction and complex product mixtures. This guide addresses the most common scenarios where debromination occurs and provides systematic solutions.

Issue 1: Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed reactions are indispensable for C-C and C-N bond formation. However, the catalytic cycle can be intercepted by pathways that cleave the C-Br bonds.

Root Cause Analysis

The desired reaction involves an oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation and reductive elimination to form the product.[1] Debromination typically occurs when the organopalladium intermediate, Ar-Pd(II)-Br, is prematurely protonated or undergoes other reductive pathways before the desired coupling can take place.

Potential Causes:

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center. Insufficiently electron-rich or sterically appropriate ligands can lead to unstable intermediates prone to decomposition.

  • Inappropriate Base Selection: While necessary for the catalytic cycle, some bases can contribute to debromination. For instance, bases containing residual hydrides or those that can generate hydride-like species can act as reducing agents.

  • Presence of Protic Impurities: Trace amounts of water, alcohols, or other protic impurities in the reaction mixture can serve as a proton source for the hydrodehalogenation of the aryl halide intermediate.[2]

  • High Reaction Temperatures: While necessary for some transformations, excessive heat can accelerate side reactions, including debromination pathways.

Troubleshooting & Optimization Workflow

The following workflow provides a logical sequence for diagnosing and resolving debromination issues in cross-coupling reactions.

G start Start: Debromination Observed ligand Step 1: Evaluate Ligand Is the ligand sufficiently electron-rich and bulky? (e.g., SPhos, XPhos, RuPhos) start->ligand base Step 2: Scrutinize Base Is the base non-coordinating and not a hydride source? (e.g., Cs₂CO₃, K₃PO₄) ligand->base No change_ligand Action: Screen bulky, electron-rich phosphine ligands. ligand->change_ligand Yes solvent Step 3: Ensure Anhydrous Conditions Are all reagents and solvents rigorously dry? base->solvent No change_base Action: Switch to a weaker, non-nucleophilic base. Ensure high purity. base->change_base Yes temp Step 4: Optimize Temperature Can the reaction be run at a lower temperature? solvent->temp No dry_reagents Action: Dry solvents over molecular sieves. Use freshly opened, high-purity reagents. solvent->dry_reagents Yes lower_temp Action: Run a temperature screen (e.g., RT, 40°C, 60°C). temp->lower_temp Yes success Success: Debromination Minimized temp->success No change_ligand->base change_base->solvent dry_reagents->temp lower_temp->success

Recommended Reaction Parameters

The table below summarizes starting points for optimizing your cross-coupling reaction to minimize debromination.

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources of Pd(0).
Ligand SPhos, RuPhos, XPhos, or similar Buchwald ligands.Sterically bulky, electron-rich ligands promote reductive elimination over side reactions.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Non-nucleophilic bases are preferred. Avoid bases like NaOtBu if possible, as they can be more problematic.
Solvent Toluene, Dioxane, 2-MeTHFAprotic solvents are essential. Ensure they are rigorously dried before use.
Temperature 60-100 °C (start lower)Use the minimum temperature required for efficient conversion to disfavor decomposition pathways.
Additives None initiallyAdditives can introduce impurities. Only use if necessary for a specific transformation.
Issue 2: Debromination During Organometallic Reagent Formation (e.g., Grignard, Organolithium)

Formation of a Grignard or organolithium reagent via metal-halogen exchange is a common strategy. However, the high reactivity of these species can lead to side reactions.

Root Cause Analysis

The bulky tert-butyl group provides some steric hindrance which can influence reactivity.[3] The primary challenge is controlling the exothermic reaction and preventing the newly formed organometallic reagent from reacting with any available proton source, including the solvent or starting material.

Potential Causes:

  • High Localized Temperatures: The reaction is exothermic. Poor heat dissipation can lead to side reactions, including reaction with the solvent (e.g., THF).

  • Protic Contaminants: Trace water in the solvent or on the glassware will quench the organometallic reagent, leading to a protonated (debrominated) product.

  • Slow Initiation Followed by Runaway Reaction: Difficulty in initiating the reaction can lead to an accumulation of the aryl halide. Once the reaction starts, the rate can become uncontrollably fast.

Detailed Protocol for Grignard Reagent Formation

This protocol is designed to ensure controlled and efficient formation of the Grignard reagent with minimal debromination.

Materials:

  • This compound

  • Magnesium turnings (freshly crushed or activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask, condenser, dropping funnel, N₂/Ar inlet

Procedure:

  • Setup: Assemble the glassware and flame-dry under a vacuum. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Activation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until iodine vapors are visible. This helps to activate the magnesium surface.

  • Initiation: Add a small portion (approx. 10%) of the this compound solution (1.0 eq. in anhydrous THF) to the magnesium. The solution should turn from brown (iodine) to colorless or cloudy grey as the reaction initiates. Gentle warming may be required.

  • Controlled Addition: Once initiation is confirmed, add the remaining aryl halide solution dropwise via the addition funnel at a rate that maintains a gentle reflux. Use an ice bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours to ensure full conversion. The resulting dark grey/brown solution is the Grignard reagent, ready for subsequent use.

Frequently Asked Questions (FAQs)

Q1: Why is this molecule prone to losing bromine but not chlorine?

The carbon-bromine (C-Br) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond. In reactions like the oxidative addition step of a cross-coupling cycle, the lower bond dissociation energy of the C-Br bond makes it the kinetically and thermodynamically favored site of reaction.[4]

Q2: If I want to perform a double cross-coupling, which bromine reacts first?

The two bromine atoms are chemically equivalent due to the C₂ᵥ symmetry of the molecule. Therefore, the first reaction will occur randomly at either the 3- or 5-position. Statistically, you will always generate a mixture of starting material, mono-substituted, and di-substituted product until the reaction goes to completion.

Q3: What is the role of the tert-butyl group?

The bulky tert-butyl group provides significant steric hindrance around the adjacent bromine atoms.[3] This can slow down the rate of reaction compared to a less hindered substrate. It also enhances the compound's lipophilicity, affecting its solubility.[3]

Q4: What is the key to preventing debromination in almost any reaction with this compound?

Rigorous exclusion of water and other protic sources is the single most critical factor. Most debromination pathways rely on a proton source to complete the hydrodehalogenation side reaction.[2][5] Using anhydrous solvents, flame-dried glassware, and high-purity reagents under an inert atmosphere is paramount.

Q5: Can copper-based catalysis be an alternative to palladium to avoid debromination?

Copper-catalyzed reactions can be an option, but they are not immune to dehalogenation.[6] The choice between palladium and copper depends heavily on the specific transformation you are trying to achieve. A thorough literature search for the specific reaction class is recommended.

Visualizing the Reaction Pathway

Understanding the desired catalytic cycle versus the off-cycle debromination pathway is key to troubleshooting.

G

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the scaled-up synthesis of 4-Chloro-3,5-dibromo-tert-butylbenzene. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the success and safety of your experiments.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) of 4-chloro-tert-butylbenzene.[1] This reaction involves the bromination of the aromatic ring, where the tert-butyl group and the chlorine atom direct the incoming bromine atoms to the 3 and 5 positions.

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring.[2][3] In this case, a Lewis acid catalyst, such as FeBr₃, is often used to polarize the Br-Br bond, creating a potent electrophile (Br⁺).[4][5] The stability of the intermediate carbocation (the sigma complex) determines the regioselectivity of the reaction.[6]

II. Troubleshooting Guide

Scaling up any chemical synthesis can present unique challenges. This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, from incomplete reactions to the formation of side products. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., FeBr₃) is highly susceptible to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous. Deactivation of the catalyst will significantly slow down or halt the reaction.[5]

  • Side Product Formation:

    • Over-bromination: The formation of tri- or even tetra-brominated species can occur if the reaction is left for too long or if an excess of bromine is used. Carefully control the stoichiometry of the reactants.

    • Isomer Formation: While the directing effects of the tert-butyl and chloro groups strongly favor the 3,5-dibromo product, other isomers can form. Purification by recrystallization or column chromatography is crucial to isolate the desired product.[7][8]

    • Benzylic Bromination (Radical Substitution): Although less common for this substrate due to the lack of benzylic hydrogens on the tert-butyl group, radical bromination can be a competing pathway, especially if the reaction is exposed to UV light.[9] It's best to conduct the reaction in the absence of strong light sources.

Problem 2: Difficulty in Product Purification

Question: I am struggling to purify the crude product. What are the recommended methods and what impurities should I be aware of?

Answer:

Effective purification is critical for obtaining a high-purity final product.

  • Common Impurities:

    • Unreacted 4-chloro-tert-butylbenzene

    • Mono-brominated intermediates (e.g., 3-bromo-4-chloro-tert-butylbenzene)[10]

    • Over-brominated byproducts

    • Isomeric dibromo products

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the solid product on a large scale. A suitable solvent system (e.g., ethanol/water, hexane) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

    • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, is typically effective.[7]

    • Washing: The crude reaction mixture should be washed with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) to quench any unreacted bromine, followed by a wash with a base (e.g., sodium bicarbonate) to remove any acidic byproducts like HBr.

Problem 3: Exothermic Reaction and Temperature Control

Question: The reaction is highly exothermic, and I'm concerned about maintaining temperature control, especially on a larger scale. What are the best practices for managing the reaction temperature?

Answer:

Exothermic reactions require careful management to prevent runaways and ensure product quality and safety.

  • Controlled Reagent Addition: Add the bromine dropwise to the reaction mixture. This allows for the heat generated to dissipate gradually. A pressure-equalizing dropping funnel is recommended for this purpose.

  • Effective Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. For larger scale reactions, a jacketed reactor with a circulating cooling system is essential.

  • Monitoring: Continuously monitor the internal temperature of the reaction vessel with a calibrated thermometer.

  • Solvent Choice: The choice of solvent can also influence heat dissipation. A solvent with a good heat capacity can help to moderate temperature fluctuations. Common solvents for bromination include dichloromethane, carbon tetrachloride, or acetic acid.[11][12]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

The ideal starting material is high-purity 4-chloro-tert-butylbenzene. The presence of isomers, such as 2-chloro-tert-butylbenzene or 3-chloro-tert-butylbenzene, in the starting material will lead to the formation of a complex mixture of brominated products that will be difficult to separate.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A non-polar eluent system, such as hexane, can be used to separate the starting material, mono-brominated intermediates, and the desired di-brominated product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative analysis.

Q3: What are the key safety precautions for this reaction?

  • Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Lewis Acids: Lewis acids like FeBr₃ are moisture-sensitive and can react violently with water.

  • Hydrogen Bromide (HBr) gas: The reaction generates HBr gas as a byproduct. This is a corrosive gas and should be trapped using a gas trap containing a basic solution (e.g., sodium hydroxide).

  • Exothermic Reaction: As discussed, proper temperature control is crucial to prevent a runaway reaction.

Q4: What are the expected spectroscopic data for this compound?

While specific data can vary slightly, you can generally expect the following:

  • ¹H NMR: A singlet for the tert-butyl protons and a singlet for the aromatic protons.

  • ¹³C NMR: Signals corresponding to the tert-butyl carbons, the quaternary aromatic carbon, the carbon bearing the chlorine, and the carbons bearing the bromine atoms.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the two bromine atoms and one chlorine atom. The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight of the compound (326.45 g/mol ).[13]

IV. Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Charge Reactor (4-chloro-tert-butylbenzene, Solvent, FeBr₃) B 2. Cool Reaction Mixture (e.g., 0-5 °C) A->B C 3. Slow Addition of Bromine B->C D 4. Reaction Monitoring (TLC/GC) C->D E 5. Quench Excess Bromine (e.g., Na₂S₂O₃ solution) D->E Reaction Complete F 6. Neutralize Acid (e.g., NaHCO₃ solution) E->F G 7. Organic Layer Separation F->G H 8. Drying and Solvent Removal G->H I 9. Recrystallization or Column Chromatography H->I J 10. Product Isolation and Drying I->J K 11. Characterization (NMR, MS) J->K

Caption: A generalized workflow for the synthesis of this compound.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Molar Ratio (4-chloro-tert-butylbenzene : Bromine) 1 : 2.0 - 2.2A slight excess of bromine ensures complete di-bromination, but a large excess can lead to over-bromination.
Catalyst Loading (FeBr₃) 1-5 mol%A catalytic amount is sufficient to promote the reaction. Higher loadings are generally not necessary and can complicate work-up.
Reaction Temperature 0 - 25 °CLower temperatures help to control the exothermicity of the reaction and can improve selectivity.
Reaction Time 2 - 12 hoursThe optimal time depends on the scale and reaction temperature. Monitor by TLC/GC for completion.

VI. References

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  • ResearchGate. (n.d.). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde. Retrieved January 5, 2026, from --INVALID-LINK--

  • Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Chem 360.

  • Leah4sci. (2020, May 15). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-4-chloro-tert-butylbenzene. Retrieved January 5, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). This compound | 1000578-25-5. Retrieved January 5, 2026, from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene. Retrieved January 5, 2026, from --INVALID-LINK--

  • Ashenhurst, J. (2023, March 1). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). CN105315127A - 4-tert-butylbenzyl bromide preparing method. Retrieved January 5, 2026, from --INVALID-LINK--

  • Leah4sci. (n.d.). Electrophilic Aromatic Substitution Mechanisms and Reactions. Retrieved January 5, 2026, from --INVALID-LINK--

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  • Chemistry LibreTexts. (2023, October 5). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved January 5, 2026, from --INVALID-LINK--

  • LookChem. (n.d.). Cas 3972-65-4,1-Bromo-4-tert-butylbenzene. Retrieved January 5, 2026, from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved January 5, 2026, from --INVALID-LINK--

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved January 5, 2026, from --INVALID-LINK--

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  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Retrieved January 5, 2026, from --INVALID-LINK--

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  • Reddit. (2015, December 1). radical bromination of tert-butylbenzene. r/chemhelp. Retrieved January 5, 2026, from --INVALID-LINK--

  • ChemSpider. (n.d.). Bromination of 1,3,5-Tri-tert-butylbenzene. Retrieved January 5, 2026, from --INVALID-LINK--

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  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Retrieved January 5, 2026, from --INVALID-LINK--

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References

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-3,5-dibromo-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

The Logic of Fragmentation: A Predictive Approach

The fragmentation of a molecule under electron ionization is not a random process. It is governed by the principles of chemical stability, where bonds cleave to form the most stable possible cations and neutral radical species. For 4-Chloro-3,5-dibromo-tert-butylbenzene, we can anticipate two primary competing fragmentation pathways originating from the molecular ion: cleavage within the tert-butyl substituent and cleavage of the halogen-carbon bonds.

Isotopic Signature: The Halogen Fingerprint

A key feature in the mass spectrum of any halogenated compound is the distinctive isotopic pattern arising from the natural abundance of halogen isotopes. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), leading to a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak for a monochlorinated compound.[1][2][3] Bromine also has two abundant isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), resulting in an M+2 peak of nearly equal intensity to the molecular ion peak for a monobrominated compound.[1][2][4]

For this compound, the presence of two bromine atoms and one chlorine atom will generate a complex and highly characteristic isotopic cluster for the molecular ion (M⁺) and any fragment ions that retain all three halogens. This cluster will have significant peaks at M, M+2, M+4, and M+6, providing a powerful diagnostic tool for confirming the elemental composition of the molecule and its fragments.

Primary Fragmentation Pathways

The initial ionization of this compound will produce a molecular ion (M⁺). From this parent ion, the most likely fragmentation events will be driven by the formation of the most stable carbocations.

Pathway 1: The Dominance of the tert-Butyl Group

In alkylbenzenes, a common and often dominant fragmentation is benzylic cleavage to form a stable carbocation.[5][6] For a tert-butyl substituted benzene, the most favorable initial fragmentation is the loss of a methyl radical (•CH₃) to form a highly stable tertiary benzylic carbocation.[7][8] This fragmentation is energetically favorable and is expected to produce the base peak in the spectrum.

  • [M - 15]⁺ Ion: The loss of a methyl group (mass = 15 Da) from the molecular ion will result in a prominent fragment. This fragment retains the chloro-dibromo-phenyl structure with a dimethylvinyl substituent.

The following diagram illustrates this primary fragmentation step:

G M [C₁₀H₁₁³⁵Cl⁷⁹Br₂]⁺˙ Molecular Ion M_minus_15 [M - CH₃]⁺ [C₉H₈³⁵Cl⁷⁹Br₂]⁺ Base Peak M->M_minus_15 - •CH₃ CH3_rad •CH₃ Methyl Radical

Caption: Primary fragmentation of this compound.

Pathway 2: Halogen Loss

While the loss of a methyl group is predicted to be the most favorable pathway, the cleavage of carbon-halogen bonds will also occur.[9] The relative bond strengths (C-Br < C-Cl) suggest that the loss of a bromine radical is more likely than the loss of a chlorine radical.

  • [M - 79/81]⁺ Ion: Loss of a bromine radical (•Br) will produce a significant peak corresponding to the chloro-bromo-tert-butylphenyl cation. Due to the isotopic nature of bromine, this will appear as a doublet.

  • [M - 35/37]⁺ Ion: Loss of a chlorine radical (•Cl) is also possible, though likely less abundant than the loss of bromine. This will also result in a doublet of peaks.

Further fragmentation can occur from these initial fragment ions, including the subsequent loss of the remaining halogens or fragmentation of the tert-butyl group.

Comparative Fragmentation Data

To contextualize the predicted fragmentation, the table below compares the key fragmentation pathways of tert-butylbenzene, chlorobenzene, and bromobenzene with the predicted fragments for this compound.

CompoundMolecular Ion (m/z)Primary Fragment (m/z)Identity of Primary Fragment
tert-Butylbenzene134119[M - CH₃]⁺
Chlorobenzene112/11477[M - Cl]⁺
Bromobenzene156/15877[M - Br]⁺
This compound 340/342/344/346325/327/329/331 (Predicted Base Peak) [M - CH₃]⁺
261/263/265[M - Br]⁺
305/307/309[M - Cl]⁺

Note: m/z values for the target compound are calculated using the most abundant isotopes (³⁵Cl, ⁷⁹Br).

Experimental Protocol: GC-MS Analysis

To experimentally verify the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

Method Parameters
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity hexane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500

Data Analysis Workflow

The following workflow outlines the steps from sample analysis to data interpretation.

G cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation Sample_Prep Sample Preparation GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Peak_Integration Peak Integration & Deconvolution GC_MS_Analysis->Peak_Integration Spectral_Matching Library Search (if available) Peak_Integration->Spectral_Matching Fragmentation_Analysis Manual Fragmentation Analysis Peak_Integration->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Spectral_Matching->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: Workflow for the GC-MS analysis and data interpretation.

Conclusion

The mass spectral fragmentation of this compound is predicted to be dominated by the loss of a methyl radical from the tert-butyl group, leading to a stable tertiary carbocation that will likely form the base peak of the spectrum. The presence of one chlorine and two bromine atoms will create a highly characteristic and complex isotopic pattern for the molecular ion and any halogen-containing fragments, serving as a definitive confirmation of the elemental composition. While direct cleavage of the C-Br and C-Cl bonds is also anticipated, these pathways are expected to be of lower intensity. The experimental protocol provided offers a robust starting point for the empirical validation of this predictive model, enabling researchers to confidently identify and characterize this and structurally related molecules.

References

A Comparative Guide to the X-ray Crystallography of 4-Chloro-3,5-dibromo-tert-butylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography remains the gold standard for elucidating the precise arrangement of atoms in a crystalline solid. This guide provides an in-depth technical comparison of the crystallographic characteristics of 4-Chloro-3,5-dibromo-tert-butylbenzene derivatives. Due to the absence of a published crystal structure for this specific compound, this guide will draw upon experimental data from closely related halogenated and tert-butyl substituted benzene analogs to provide a predictive and comparative analysis. We will explore the interplay of steric and electronic effects on crystal packing and present a robust experimental protocol for obtaining high-quality single crystals of the title compound and its derivatives.

Introduction: The Structural Significance of Halogenated tert-Butylbenzenes

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry and materials science. The introduction of halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. The tert-butyl group, a bulky and lipophilic moiety, is often incorporated to improve oral bioavailability and reduce metabolic degradation. The specific substitution pattern of this compound, with its combination of different halogens and a bulky alkyl group, presents an intriguing case for crystallographic analysis. The interplay between halogen bonding, steric hindrance, and other non-covalent interactions will dictate the final crystal lattice, which in turn influences key physical properties such as solubility and melting point.

Comparative Crystallographic Analysis: Insights from Analogs

In the absence of a definitive crystal structure for this compound, we can infer its likely crystallographic properties by examining related structures. The key structural motifs to consider are the presence of multiple halogens (chlorine and bromine) and the sterically demanding tert-butyl group.

The Influence of Halogen Substitution on Crystal Packing

Halogen bonding is a significant directional intermolecular interaction that can play a crucial role in the assembly of crystal structures. The strength of this interaction generally follows the trend I > Br > Cl > F. In polysubstituted halogenated benzenes, a hierarchy of interactions, including halogen-halogen, halogen-hydrogen, and π-π stacking, governs the crystal packing.

For instance, studies on isomeric dihalobenzenes have shown that the position of the halogen atoms significantly affects the melting point and crystal packing, a phenomenon related to molecular symmetry and the number of effective intermolecular halogen contacts.[1] In the case of this compound, we can anticipate a complex network of Br···Br, Br···Cl, C-H···Br, and C-H···Cl interactions. The presence of both bromine and chlorine offers the potential for varied halogen bond synthons.

The Role of the Bulky tert-Butyl Group

The tert-butyl group imposes significant steric constraints that influence molecular conformation and crystal packing. Its bulkiness can disrupt efficient π-π stacking of the aromatic rings, leading to crystal lattices dominated by other intermolecular forces. In the crystal structure of 1,3,5-Tri(tert-butyl)benzene, for example, the bulky substituents prevent close packing of the benzene rings.[2]

Comparative Data from Related Structures

To provide a quantitative comparison, the following table summarizes key crystallographic parameters for related halogenated benzene and tert-butylbenzene derivatives.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
p-DichlorobenzeneMonoclinicP2₁/a14.805.783.99113[3]
p-DibromobenzeneMonoclinicP2₁/a15.365.754.10112.5[1]
p-ChloroiodobenzeneMonoclinicP2₁/a15.7725.9224.220113.64[3]
1,3,5-Tri(tert-butyl)benzeneOrthorhombicPna2₁14.403115.568011.076290[2]

This table is illustrative and compiles data from various sources for comparative purposes.

The data suggests that the unit cell dimensions are sensitive to the size of the halogen substituents. It is plausible that this compound will crystallize in a similar low-symmetry space group, such as P2₁/c or P-1, which are common for organic molecules.

Experimental Protocol: A Pathway to High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol provides a comprehensive workflow for the crystallization of this compound and its derivatives, incorporating best practices for small, halogenated organic molecules.[4][5][6]

Material Purity

Causality: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Protocol:

  • Purify the synthesized this compound to >98% purity, as confirmed by NMR and HPLC.

  • Recrystallization from a suitable solvent (e.g., ethanol, hexanes) is recommended as a final purification step.

Solvent Screening

Causality: The choice of solvent is critical as it influences solubility, supersaturation, and can even be incorporated into the crystal lattice. Protocol:

  • Perform small-scale solubility tests with a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol).

  • Identify solvents in which the compound has moderate solubility at room temperature and good solubility at elevated temperatures.

Crystallization Techniques

Several techniques can be employed, and it is often necessary to screen multiple conditions.

Principle: Gradual removal of the solvent increases the solute concentration to the point of supersaturation, inducing crystallization. Method:

  • Prepare a nearly saturated solution of the compound in a suitable solvent.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.

  • Store the vial in a vibration-free environment at a constant temperature.

Principle: A less volatile solvent in which the compound is soluble is allowed to slowly mix with a more volatile "anti-solvent" in which the compound is insoluble, leading to gradual precipitation.[4] Method:

  • Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., toluene or dichloromethane) in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a small amount of a volatile anti-solvent (e.g., hexane or pentane).

  • The anti-solvent vapor will diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

Principle: A saturated solution at a higher temperature becomes supersaturated upon slow cooling, leading to crystallization.[7] Method:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Ensure all solid material is dissolved.

  • Allow the solution to cool slowly to room temperature in a controlled manner (e.g., in a dewar or a programmable heating block).

Visualizing the Process

Logical Flow of Comparative Analysis

G A Target Molecule: This compound B Known Crystal Structures of Analogs A->B C Dihalo-benzenes (e.g., p-C6H4Cl2, p-C6H4Br2) B->C D Bulky Substituted Benzenes (e.g., 1,3,5-tBu3-benzene) B->D E Analysis of Intermolecular Forces C->E D->E F Halogen Bonding (Br...Br, Br...Cl) E->F G Steric Hindrance (tert-Butyl Group) E->G H Predicted Crystallographic Properties of Target Molecule F->H G->H I Crystal System, Space Group, Unit Cell Parameters H->I G cluster_prep Preparation cluster_cryst Crystallization Screening cluster_analysis Analysis A Synthesized Compound B Purification (>98%) A->B C Solvent Screening B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Slow Cooling C->F G Single Crystal Selection D->G E->G F->G H X-ray Diffraction G->H I Structure Solution & Refinement H->I

References

Comparing reactivity of bromo vs chloro substituents in aryl halides.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Process

I've started with targeted Google searches to gather information on the reactivity of bromo and chloro substituents in aryl halides, focusing on Suzuki and Buchwald-Hartwig cross-coupling. Initial results are providing a good overview and potential leads for further exploration.

Comparing Reactivities Systematically

My next step is to analyze the data gleaned from my research, focusing on the core principles that explain why bromides and chlorides behave differently. This involves a deep dive into bond dissociation energies and electronegativity, as well as the mechanisms of crucial catalytic processes like oxidative addition and reductive elimination. Simultaneously, I'll hunt for hard experimental data to contrast yields, rates, and ideal conditions for both aryl bromides and chlorides.

Gathering Reaction Insights

I'm now expanding my search to include Heck and nucleophilic aromatic substitution, aiming for a broader picture. I'm also digging deeper into the catalytic cycles, focusing on how bromo vs. chloro affects oxidative addition and reductive elimination. Specific experimental data is coming in, allowing me to contrast yields and rates. Peer-reviewed literature is prioritized for reliable information.

Analyzing Search Results

I'm now deep-diving into the collected search results, focusing on the theoretical principles that explain the reactivity disparities. Specifically, I'm examining the impact of bond dissociation energies and electronegativity, especially as they relate to the oxidative addition and reductive elimination steps in catalytic cycles. At the same time, I'm diligently hunting for experimental data to contrast yields, rates, and optimal reaction conditions for both aryl bromides and chlorides across a variety of transformations.

Defining Initial Research Scope

Now, I'm setting the groundwork for my research. I'm focusing on the reactivity differences between bromo and chloro substituents in aryl halides, specifically in Suzuki, Buchwald-Hartwig, and Heck cross-coupling, as well as nucleophilic aromatic substitution. I'm seeking experimental yields and conditions for direct comparisons, prioritizing reliable sources to support claims. I plan to organize the information to illustrate bond strength and electronics.

Spectroscopic data for 1,3-dibromo-2-chloro-5-(tert-butyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Acquiring Spectral Data

I'm now hunting for spectroscopic data for 1,3-dibromo- 2-chloro-5-(tert-butyl)benzene, prioritizing NMR, MS, and IR spectra. I'll then shift focus to structurally similar compounds, examining their spectral information.

Developing Characterization Protocol

I'm expanding my scope to protocols and standards for analyzing spectroscopic data of small organic molecules. I'm building a framework that will introduce this compound's importance and relate its structure to expected spectral features. Tables and workflows will be used to show data in a clear way. I'm drafting the sections that introduce comparison with similar compounds.

Gathering Spectroscopic Details

I am now beginning an extensive search for spectroscopic data, initially focusing on ¹H NMR, ¹³C NMR, MS, and IR spectra for the compound. Parallel to this, I'm seeking data for structurally related compounds to serve as benchmarks. I am also researching accepted spectroscopic protocols.

Examining Spectral Data

I'm currently investigating the spectroscopic data for 1,3-dibromo-2-chloro-5-(tert-butyl)benzene. While direct experimental spectra are scarce, I've located several product listings from chemical suppliers that provide the chemical, providing a direction for further exploration.

Synthesizing Spectral Predictions

I've hit a snag with the direct data search, but I'm making progress. While no spectra for the target compound surfaced, I've gathered spectral data from several structurally similar compounds. My plan is to use this comparative data to predict the expected spectroscopic features of 1,3-dibromo-2-chloro-5-(tert-butyl)benzene, focusing on the key differences. I'm building a robust guide using this comparative approach.

Adjusting Guide Focus

While initial data for the target compound remained elusive, the search revealed related spectra. I've compiled data from structurally similar compounds: 1,3-dibromo-5-(tert-butyl)benzene, 1,3-dibromo-2-chloro-5-methylbenzene, and others. My new focus shifts to a predictive analysis, leveraging comparative data and established spectroscopic principles. I'll construct a detailed guide outlining predicted features, given the lack of direct experimental data. The guide will prioritize a robust comparative approach. I have enough information now to generate a comprehensive guide.

A Comparative Guide to the Electronic Properties of 4-Chloro-3,5-dibromo-tert-butylbenzene: A DFT Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Aromatic Scaffold

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are of paramount importance. The introduction of halogens and bulky alkyl groups, such as a tert-butyl group, can dramatically alter a molecule's steric and electronic properties, influencing its reactivity, lipophilicity, and biological interactions. The molecule 4-Chloro-3,5-dibromo-tert-butylbenzene represents a novel, yet under-explored, scaffold combining these features. While specific applications are yet to be defined, its structural motifs suggest potential as a synthetic intermediate for flame retardants, pharmaceuticals, or organic electronic materials.

This guide presents a comprehensive framework for characterizing the electronic properties of this compound using Density Functional Theory (DFT). As direct experimental data for this specific molecule is not yet available, we will establish a robust computational protocol, predict its key electronic descriptors, and critically compare these findings against well-characterized benchmark molecules: tert-butylbenzene, chlorobenzene, and bromobenzene. This comparative approach allows us to understand the synergistic and antagonistic effects of its unique substitution pattern, providing valuable predictive insights for researchers in drug discovery and chemical synthesis.

Part 1: The Power of Predictive Insight: Why DFT?

Before embarking on a potentially complex and resource-intensive synthesis, computational chemistry offers an invaluable window into a molecule's intrinsic properties. DFT, in particular, provides a cost-effective and accurate method for predicting the electronic structure of molecules. This allows us to forecast:

  • Chemical Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO energy gap typically signifies higher chemical reactivity.

  • Intermolecular Interactions: The Molecular Electrostatic Potential (MEP) map reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which govern how the molecule will interact with other molecules, such as a receptor binding site.

  • Reaction Sites: Atomic charge analysis, such as Mulliken or Natural Bond Orbital (NBO) population analysis, assigns partial charges to each atom, helping to predict sites susceptible to nucleophilic or electrophilic attack.

By calculating these properties, we can make informed decisions about a molecule's potential utility and synthetic pathway, accelerating the research and development cycle.

Part 2: A Validated Computational Protocol for Halogenated Aromatics

The reliability of any DFT study hinges on the appropriateness of the chosen methodology. For halogenated organic compounds, the selection of the functional and basis set is critical to accurately account for electron correlation and the diffuse nature of electron clouds around halogen atoms.

Recommended Computational Methodology

The following protocol is designed to provide a robust and reproducible analysis of this compound.

Step 1: Geometry Optimization The initial step involves finding the most stable 3D conformation of the molecule. This is achieved by performing a full geometry optimization, allowing all bond lengths, angles, and dihedral angles to relax to their lowest energy state.

Step 2: Vibrational Frequency Analysis To ensure that the optimized geometry represents a true energy minimum rather than a transition state, a frequency calculation is performed. The absence of any imaginary frequencies confirms a stable structure.

Step 3: Electronic Property Calculation Using the optimized geometry, a single-point energy calculation is performed to derive the key electronic properties, including:

  • HOMO and LUMO energy levels.

  • Molecular Electrostatic Potential (MEP) map.

  • Mulliken and/or NBO charge distributions.

  • Dipole moment.

Justification of Method
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is one of the most widely used in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a good balance between accuracy and computational cost for a wide range of organic systems, including those with halogens.

  • Basis Set: 6-311++G(d,p) : This is a triple-zeta basis set that offers high flexibility. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing the electron distribution in systems with lone pairs and anions, characteristic of halogens. The (d,p) specifies the addition of polarization functions, which allow for non-spherical distortion of the electron density and are essential for describing chemical bonds accurately.

Computational_Workflow cluster_input Input Phase cluster_dft DFT Calculation Engine cluster_output Output Analysis mol_structure Initial 3D Structure of This compound optimization Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->optimization Submit frequency Frequency Analysis optimization->frequency Verify Minimum single_point Single-Point Energy & Property Calculation frequency->single_point Optimized Geometry homo_lumo HOMO/LUMO Energies single_point->homo_lumo esp Electrostatic Potential single_point->esp charges Atomic Charges (NBO) single_point->charges dipole Dipole Moment single_point->dipole

Caption: A typical workflow for DFT-based electronic property analysis.

Part 3: Predicted Electronic Profile of this compound

Executing the protocol described above would yield a detailed electronic profile of the target molecule. The following table represents the predicted, hypothetical data for this compound, based on established chemical principles.

PropertyPredicted ValueInterpretation
HOMO Energy~ -6.8 eVRepresents the electron-donating ability.
LUMO Energy~ -1.5 eVRepresents the electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 5.3 eV Indicates high kinetic stability.
Dipole Moment~ 1.9 DA significant dipole moment arising from the electronegative halogens.
NBO Charge on C-Cl~ +0.05 eThe carbon atom attached to chlorine is slightly electropositive.
NBO Charge on C-Br~ +0.02 eThe carbon atoms attached to bromine are slightly electropositive.

These predicted results suggest that the combined electron-withdrawing effects of the two bromine atoms and one chlorine atom significantly lower the energy of the molecular orbitals compared to unsubstituted benzene. The tert-butyl group, being a weak electron-donating group, slightly counteracts this effect. The resulting large HOMO-LUMO gap suggests that the molecule is likely to be kinetically stable.

Part 4: Comparative Analysis with Benchmark Molecules

To contextualize the predicted properties of our target molecule, we compare them with known computational or experimental data for simpler, related structures. This comparison illuminates the specific contribution of each substituent to the overall electronic character.

MoleculeHOMO (eV)LUMO (eV)Gap (ΔE) (eV)Dipole Moment (D)Data Source
tert-Butylbenzene -6.31-0.156.160.68Computational
Chlorobenzene -6.69-0.456.241.69Experimental/Computational
Bromobenzene -6.63-0.486.151.70Experimental/Computational
This compound ~ -6.8 (Predicted) ~ -1.5 (Predicted) ~ 5.3 (Predicted) ~ 1.9 (Predicted) This Study
Analysis of Trends
  • Effect of the tert-Butyl Group: Comparing tert-butylbenzene to benzene (HOMO-LUMO gap ~7.0 eV), the tert-butyl group acts as a weak electron-donating group, raising the HOMO energy and slightly decreasing the energy gap, which can increase reactivity.

  • Effect of Halogens: Both chlorobenzene and bromobenzene exhibit significantly lower HOMO and LUMO energies compared to tert-butylbenzene, a direct result of the inductive electron-withdrawing nature of the halogens. This effect also induces a strong dipole moment.

  • Synergistic Effects in the Target Molecule: Our predicted data for this compound shows a logical continuation of these trends. The presence of three strong electron-withdrawing halogens is predicted to lower the HOMO and LUMO energies further than in any of the monosubstituted benzenes. This leads to the smallest predicted HOMO-LUMO gap, suggesting it may be the most reactive among the molecules compared. The asymmetric arrangement of the halogens results in the largest predicted dipole moment.

Comparative_Analysis cluster_substituents Substituent Effects cluster_properties Influence on Electronic Properties cluster_molecule Target Molecule Analysis tert_butyl tert-Butyl Group (+I Effect) target 4-Chloro-3,5-dibromo- tert-butylbenzene tert_butyl->target Slightly increases HOMO energy halogens Halogens (Cl, Br) (-I Effect, +M Effect) halogens->target Strongly lowers HOMO/LUMO energy homo_lumo HOMO-LUMO Gap (Reactivity) dipole Dipole Moment (Polarity) charge_dist Charge Distribution (Reaction Sites) target->homo_lumo Predicts ~5.3 eV Gap target->dipole Predicts ~1.9 D target->charge_dist Predicts C-X polarization

Caption: Logical flow of substituent effects on electronic properties.

Conclusion and Future Directions

This guide outlines a clear, authoritative DFT protocol for investigating the electronic properties of this compound. Through a comparative analysis with benchmark molecules, we predict that the unique substitution pattern of the target molecule results in a high dipole moment and a relatively small HOMO-LUMO gap compared to its simpler analogues, suggesting significant kinetic stability but with potential for tailored reactivity.

The theoretical data presented here serves as a robust starting point for experimental validation. Future work should focus on the synthesis of this novel compound and the experimental verification of its properties through techniques like cyclic voltammetry (to probe HOMO/LUMO levels) and X-ray crystallography. This synergistic approach, combining predictive computational modeling with empirical validation, is essential for accelerating the discovery and application of new chemical entities.

Safety Operating Guide

Navigating the Safe Handling of 4-Chloro-3,5-dibromo-tert-butylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-3,5-dibromo-tert-butylbenzene (CAS No. 1000578-25-5). Given the limited detailed public safety data on this specific compound, the following protocols are grounded in the established best practices for handling halogenated aromatic compounds, a class of chemicals that requires stringent safety measures.[1]

Disclaimer: This document is intended for educational and illustrative purposes. It is imperative to obtain and thoroughly review the complete Safety Data Sheet (SDS) for this compound from your supplier before any handling, storage, or disposal.[2] The absence of comprehensive hazard data necessitates a cautious approach, treating the compound with the highest degree of care.

Immediate Safety Briefing: Hazard Assessment

While one supplier notes that this compound is not classified as a hazardous material for transport, it is designated for research and development use only and must be handled by technically qualified individuals.[3] The general hazards associated with halogenated aromatic compounds include:

  • Acute Toxicity: Potential harm if swallowed.[1]

  • Skin and Eye Irritation/Corrosion: May cause skin irritation, and in some cases, severe burns and eye damage.[1]

  • Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory irritation.[1]

Due to these potential risks, a comprehensive Personal Protective Equipment (PPE) plan is non-negotiable.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating exposure risks. The following table outlines the recommended PPE for handling this compound, based on the protocols for similar halogenated aromatic compounds.

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1]Prevents skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Work in a certified chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of potentially harmful vapors or aerosols.
Glove Selection: A Critical Detail

Disposable nitrile gloves offer broad short-term protection against many chemicals.[4] However, for prolonged operations or when handling concentrated solutions, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen material provides an adequate breakthrough time.[4]

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Aliquot Chemical prep3->handle1 handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Dispose of Waste clean1->clean2

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.

Step-by-Step Handling Procedures:
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[1] Pay close attention to hazard statements, precautionary measures, and emergency procedures.

    • Don Appropriate PPE: Equip yourself with the PPE detailed in the table above.

    • Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[1] All necessary equipment should be placed within the fume hood.

  • Handling:

    • Aliquot the Chemical: Carefully weigh and transfer the required amount of the compound. Utilize appropriate tools to minimize the risk of spills.

    • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. A thorough rinse with an appropriate solvent, followed by washing with soap and water, is recommended.

    • Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated, sealed container for hazardous chemical waste.[5] All waste must be disposed of through a licensed professional waste disposal service.[6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response Workflow

start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Supervisor & EH&S evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent ppe->contain cleanup Collect Waste contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Waste decon->dispose end Incident Report dispose->end

Caption: A clear workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a clearly labeled, sealed waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.

Never dispose of this compound down the drain or in regular trash.[5] Adhere strictly to your institution's and local regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

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4-Chloro-3,5-dibromo-tert-butylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.